4-(Benzyloxy)-6-chloropyrimidine
Description
The exact mass of the compound 4-(Benzyloxy)-6-chloropyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Benzyloxy)-6-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-6-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDXFVQZZGSEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626774 | |
| Record name | 4-(Benzyloxy)-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405930-65-6 | |
| Record name | 4-(Benzyloxy)-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)-6-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(Benzyloxy)-6-chloropyrimidine
Executive Summary
This technical guide details the synthesis of 4-(Benzyloxy)-6-chloropyrimidine (CAS: 60630-36-8), a critical heterocyclic intermediate used in the development of kinase inhibitors and antiviral agents. The protocol focuses on the regioselective nucleophilic aromatic substitution (
Unlike generic procedures, this guide addresses the primary challenge in this synthesis: stoichiometric control to prevent bis-substitution . By leveraging the symmetry of the starting material, the first substitution is chemically equivalent, but the introduction of the electron-donating benzyloxy group deactivates the ring toward a second attack, aiding selectivity. However, precise temperature and base management are required to maximize yield (>85%) and minimize the formation of 4,6-bis(benzyloxy)pyrimidine.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via the displacement of a chloride leaving group on a pyrimidine core. The symmetry of 4,6-dichloropyrimidine makes it the ideal progenitor.
Strategic Logic
-
Symmetry Advantage : 4,6-Dichloropyrimidine is
-symmetric. Attack at either the C4 or C6 position yields the same mono-substituted product.[1] -
Deactivation Principle : The pyrimidine ring is electron-deficient, facilitating
. Upon substitution with an alkoxy group (benzyloxy), the ring becomes slightly more electron-rich (less electrophilic) compared to the dichloro precursor. This kinetic differentiation helps prevent double substitution if conditions are mild. -
Base Selection : Sodium hydride (NaH) is selected to pre-form the sodium benzyloxide alkoxide, ensuring a rapid, irreversible reaction at controlled temperatures.
Pathway Visualization[1][2]
Figure 1: Retrosynthetic tree illustrating the derivation of the target molecule from commercially available 4,6-dichloropyrimidine.
Part 2: Detailed Synthesis Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |
| 4,6-Dichloropyrimidine | 148.98 | 1.0 | Electrophile |
| Benzyl Alcohol | 108.14 | 1.05 | Nucleophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.1 | Base (Alkoxide formation) |
| THF (Anhydrous) | 72.11 | - | Solvent |
| DMF (Anhydrous) | 73.09 | - | Co-Solvent (Optional) |
Experimental Procedure
Step 1: Alkoxide Formation
Rationale : Pre-forming the alkoxide prevents the presence of free hydroxide (from wet bases) which could hydrolyze the chloropyrimidine to a hydroxy impurity.
-
Oven-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Charge Sodium Hydride (1.1 eq) into the flask under
flow. -
Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required (optional for scale <10g).
-
Add Anhydrous THF (10 volumes relative to limiting reagent). Cool to 0°C in an ice bath.
-
Add Benzyl Alcohol (1.05 eq) dropwise over 15 minutes. Hydrogen gas evolution will be observed.
-
Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy solution of sodium benzyloxide forms.
Step 2: Nucleophilic Aromatic Substitution (
)
Rationale : Adding the alkoxide to the electrophile (inverse addition) maintains a high concentration of the electrophile relative to the nucleophile, statistically favoring mono-substitution.
-
In a separate vessel, dissolve 4,6-Dichloropyrimidine (1.0 eq) in Anhydrous THF (5 volumes).
-
Transfer the benzyloxide solution (from Step 1) into the addition funnel.
-
Add the alkoxide solution dropwise to the pyrimidine solution at 0°C over 30–45 minutes.
-
Critical Control Point: Do not let the temperature rise above 5°C during addition to suppress bis-substitution.
-
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring : Check by TLC (Hexane:EtOAc 4:1) or HPLC.[1][4][5] Target
~0.5; Starting material ~0.7.
Step 3: Workup & Purification
-
Quench : Cool to 0°C and carefully add saturated
solution (20 mL) to neutralize excess alkoxide. -
Extraction : Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash : Combine organics and wash with Water (2 x) and Brine (1 x) to remove DMF/THF and salts.
-
Dry : Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification :
-
Crude: Often obtained as a white to pale yellow solid.
-
Recrystallization: Dissolve in hot Hexane/EtOH (9:1) and cool to yield white needles.
-
Column Chromatography: If bis-impurity (>5%) is present, purify on silica gel (0-10% EtOAc in Hexane).[1]
-
Reaction Mechanism[1]
The reaction proceeds via a Meisenheimer Complex intermediate. The benzyloxide anion attacks the electron-deficient C4 position. The negative charge is delocalized onto the ring nitrogens before the chloride is eliminated, restoring aromaticity.
Figure 2: Step-wise mechanism of the SNAr reaction.
Part 3: Process Optimization & Troubleshooting
Solvent & Base Screening Data
The choice of solvent significantly impacts the reaction rate and the ratio of mono- vs. bis-substitution.
| Solvent | Base | Temp | Yield (Mono) | Bis-Impurity | Notes |
| THF | NaH | 0°C -> RT | 88% | <3% | Recommended. Cleanest profile. |
| DMF | 60°C | 75% | 10-15% | Higher temp promotes double substitution. | |
| Acetone | Reflux | 60% | <5% | Slow reaction; incomplete conversion common. | |
| Toluene | NaH | RT | 80% | <5% | Good alternative for scale-up (non-polar). |
Troubleshooting Guide
-
Problem : High levels of 4,6-bis(benzyloxy)pyrimidine.
-
Root Cause: Excess benzyl alcohol or high temperature.
-
Solution: Ensure strict 1.05 eq of alcohol. Keep reaction at 0°C during addition. Use inverse addition (nucleophile into electrophile).
-
-
Problem : Hydrolysis product (4-chloro-6-hydroxypyrimidine).
-
Problem : Incomplete conversion.
-
Root Cause: Old NaH (degraded) or insufficient time.
-
Solution: Use fresh NaH. Allow reaction to stir longer at RT; avoid heating unless necessary.
-
Part 4: Safety & Handling
-
Chloropyrimidines : 4,6-Dichloropyrimidine is a potent skin sensitizer and irritant. Handle in a fume hood with double nitrile gloves.
-
Sodium Hydride : Flammable solid; releases hydrogen gas upon contact with moisture. Quench all reaction vessels and tools with isopropanol before water disposal.
-
Exotherm : The reaction is exothermic. Scale-up (>100g) requires active cooling jackets and dosing pumps to control heat release.
References
-
Synthesis of 4,6-dichloropyrimidine: Method for producing 4,6-dichloropyrimidine. US Patent 6822095B1.
). -
Nucleophilic Substitution on Pyrimidines : Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2011. (Demonstrates reactivity of 4,6-dichloropyrimidines with benzyl alcohol/NaH).
-
General SNAr Methodology : Synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 2022.[1][7][8] (Discusses benzyloxy substitution conditions using bases in polar aprotic solvents).
-
Process Chemistry of Chloropyrimidines : Process for the preparation of chloropyrimidines. European Patent EP0697406A1.[9] (Industrial handling and reactivity of chloropyrimidines).
Sources
- 1. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. EP3601268B1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3)pyridazine-3-carboxamide - Google Patents [patents.google.com]
- 4. WO2007030721A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((s)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone, an intermediate for the synthesis of ezetimibe - Google Patents [patents.google.com]
- 5. CN102060769B - Preparation method of tolvaptan - Google Patents [patents.google.com]
- 6. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 7. CN109020881B - Preparation method of apatinib - Google Patents [patents.google.com]
- 8. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. US6822095B1 - Method for producing 4,6-dichloropyrimidine - Google Patents [patents.google.com]
Technical Guide: Reactivity & Synthetic Utility of 4-(Benzyloxy)-6-chloropyrimidine
[1]
Executive Summary
4-(Benzyloxy)-6-chloropyrimidine (CAS: 6062-77-7) represents a critical "Janus" scaffold in medicinal chemistry—a molecule possessing dual functionality that allows for sequential, orthogonal functionalization.[1] By masking one electrophilic site of the parent 4,6-dichloropyrimidine with a benzyl ether, researchers create a desymmetrized core.[1] This enables the precise installation of nucleophiles or carbon-based substituents at the C6 position while reserving the C4 oxygen functionality for later deprotection or modification.[1] This guide details the electronic underpinnings, reaction manifolds, and validated protocols for leveraging this scaffold in drug discovery.[1]
Part 1: Structural & Electronic Analysis
The Desymmetrization Strategy
The parent compound, 4,6-dichloropyrimidine, is
-
Electronic Bias: The introduction of the benzyloxy group at C4 donates electron density into the ring via resonance (+M effect), rendering the C6-chlorine slightly less electrophilic than in the dichloro parent, yet still highly reactive toward
and oxidative addition with transition metals.[1] -
Steric & Protective Role: The benzyl group serves as a robust protecting group for the tautomeric pyrimidinone.[1] It prevents the formation of the unreactive amide-like tautomer, locking the ring in its aromatic pyridine-like form, which facilitates further substitutions.[1]
Physical Properties Profile[1]
Part 2: Key Reactivity Modules
Module A: Nucleophilic Aromatic Substitution ( )
The C6-chloride is an excellent leaving group.[1] The reaction is driven by the electron-deficient nature of the pyrimidine ring (acting as an intrinsic electron-withdrawing group).[1]
-
Scope: Primary/secondary amines, thiols, and alkoxides.
-
Mechanism: Addition-Elimination.[1] The nucleophile attacks C6, forming a Meisenheimer-like anionic intermediate stabilized by the ring nitrogens, followed by chloride expulsion.[1]
-
Selectivity: High.[1][2] The benzyloxy group is generally stable to basic nucleophilic conditions, preventing side reactions at the C4 position.[1]
Module B: Palladium-Catalyzed Cross-Couplings
The C6-Cl bond is activated enough for oxidative addition to Pd(0), enabling carbon-carbon and carbon-heteroatom bond formation.[1]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][3][4]
-
Catalyst System:
or with phosphine ligands (e.g., XPhos for difficult substrates). -
Base:
or .
-
-
Buchwald-Hartwig: Coupling with aryl amines or amides, often used when
fails due to poor nucleophilicity of the amine.[1]
Module C: Deprotection (The "Unmasking")
Post-functionalization at C6, the benzyl group can be cleaved to reveal the 4-hydroxypyrimidine (which tautomerizes to the 4(3H)-pyrimidinone).[1]
Part 3: Visualizing the Reaction Landscape[1]
Figure 1: The divergent reactivity pathways of 4-(benzyloxy)-6-chloropyrimidine, illustrating its utility as a branch point in diversity-oriented synthesis.
Part 4: Validated Experimental Protocols
Synthesis of the Scaffold (From 4,6-Dichloropyrimidine)
This protocol ensures mono-substitution to avoid the bis-benzyloxy byproduct.[1]
-
Reagents: 4,6-Dichloropyrimidine (1.0 equiv), Benzyl alcohol (1.0 equiv), NaH (60% in oil, 1.1 equiv), dry THF.
-
Procedure:
-
Suspend NaH in dry THF at 0°C under
. -
Add Benzyl alcohol dropwise.[1] Stir for 30 min to form sodium benzyloxide.
-
In a separate flask, dissolve 4,6-Dichloropyrimidine in THF and cool to 0°C.
-
Critical Step: Slowly cannulate the alkoxide solution into the pyrimidine solution over 1 hour. (Adding alkoxide TO the electrophile favors mono-substitution).[1]
-
Stir at RT for 4–6 hours. Monitor by TLC (Hex/EtOAc).[5]
-
Quench with water, extract with EtOAc, and purify via silica gel chromatography (gradient 0-20% EtOAc/Hexanes).
-
General Protocol: Displacement with Amines
-
Reagents: Scaffold (1.0 equiv), Amine (1.2 equiv), DIPEA (2.0 equiv), i-PrOH or Dioxane.[1]
-
Procedure:
General Protocol: Suzuki-Miyaura Coupling
-
Reagents: Scaffold (1.0 equiv), Boronic Acid (1.2 equiv),
(5 mol%), (2M aq, 2.0 equiv), DME/Water (4:1). -
Procedure:
-
Degas solvents with Argon for 15 mins.
-
Combine reactants and catalyst in a reaction vial.
-
Heat at 90°C for 16 hours.
-
Filter through Celite, extract, and purify.
-
Part 5: Safety & Handling
Part 6: References
-
Synthesis of 4-Arylpyrimidines via Suzuki-Miyaura :
-
Nucleophilic Substitution Dynamics :
-
General Pyrimidine Functionalization :
-
Deprotection Strategies :
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-(Benzyloxy)-6-chloropyrimidine as a Divergent Synthetic Scaffold
Executive Summary
4-(Benzyloxy)-6-chloropyrimidine (4-BCP) represents a quintessential "Janus" intermediate in medicinal chemistry. Its structural asymmetry—featuring a highly reactive electrophilic chloride at the C6 position and a masked hydroxyl group (benzyl ether) at C4—allows for sequential, orthogonal functionalization. This guide details the synthesis, reactivity profile, and handling of 4-BCP, specifically targeting researchers developing kinase inhibitors and antiviral agents.
Structural Properties & Reactivity Profile
The utility of 4-BCP lies in its electronic differentiation. The pyrimidine ring is electron-deficient, activating the C6-chlorine toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings. Conversely, the benzyloxy group at C4 acts as a robust protecting group that withstands basic SNAr conditions but can be selectively cleaved to reveal the C4-hydroxyl (tautomerizing to the pyrimidinone) at a late stage.
The "Janus" Reactivity Flow
-
Site A (C6-Cl): Kinetic handle. Reacts with amines, thiols, and boronic acids.
-
Site B (C4-OBn): Thermodynamic/Late-stage handle. Unmasked via hydrogenolysis or acid hydrolysis.
Caption: Figure 1. The divergent synthetic workflow utilizing 4-BCP. The scaffold allows for orthogonal modifications at C6 before unmasking the C4 position.
Synthesis of the Core Scaffold
Objective: Selective mono-substitution of 4,6-dichloropyrimidine. Challenge: Preventing the formation of the 4,6-bis(benzyloxy) byproduct.
Validated Protocol
The synthesis relies on the statistical advantage provided by stoichiometry and temperature control. 4,6-Dichloropyrimidine is symmetric; however, once the first benzyloxy group is installed, the ring becomes slightly more electron-rich, deactivating the second chloride towards further substitution (though not entirely).
Reagents:
-
4,6-Dichloropyrimidine (1.0 equiv)[1]
-
Benzyl alcohol (1.05 equiv)
-
Sodium Hydride (60% dispersion, 1.1 equiv) or KOtBu
-
Solvent: Anhydrous THF or DMF (0.2 M)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Ar/N2, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.
-
Alkoxide Formation: Add Benzyl alcohol (1.05 equiv) dropwise. Stir for 30 min at 0°C until H2 evolution ceases.
-
Addition: Add a solution of 4,6-Dichloropyrimidine (1.0 equiv) in THF dropwise to the alkoxide solution over 30 minutes. Crucial: Keep temperature at 0°C to minimize di-substitution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[2][3] Wash organic layer with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The bis-substituted byproduct elutes later than the mono-substituted product.
Functionalization Strategies (The C6-Chlorine)
Once the 4-BCP scaffold is in hand, the remaining chlorine is primed for modification.
A. Nucleophilic Aromatic Substitution (SNAr)
This is the most common pathway for introducing amine motifs found in kinase inhibitors.
Protocol (Amination):
-
Dissolve 4-BCP (1.0 equiv) in i-PrOH or 1,4-Dioxane.
-
Add the amine nucleophile (1.2 equiv) and a base (DIPEA or K2CO3, 2.0 equiv).
-
Heat to 80–100°C for 12 hours.
-
Note: If the amine is sterically hindered, use microwave irradiation at 120°C for 30 min.
-
-
Mechanism: The reaction proceeds via a Meisenheimer complex.[4] The benzyloxy group, while electron-donating by resonance, does not deactivate the ring enough to prevent substitution at the C6 position.
B. Suzuki-Miyaura Cross-Coupling
To install carbon substituents (aryl/heteroaryl rings), Palladium catalysis is required.[5][6]
Protocol:
-
Combine 4-BCP (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv) in Dioxane/Water (4:1).
-
Degas with N2 for 10 min.
-
Add catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%).
-
Heat at 90°C for 4–16 hours.
Unmasking the Scaffold (Deprotection)
The final step often involves removing the benzyl group to yield the 4(3H)-pyrimidinone (tautomer of 4-hydroxypyrimidine).
Method A: Hydrogenolysis (Standard)
-
Conditions: H2 (1 atm or balloon), 10% Pd/C, MeOH or EtOH.
-
Pros: Mild, neutral conditions.
-
Cons: Incompatible with other reducible groups (alkenes, nitro groups, aryl halides).
Method B: Acid Hydrolysis (Chemoselective)
-
Conditions: TFA (neat) at 60°C or HBr in Acetic Acid.
-
Pros: Preserves halogens on other parts of the molecule.
-
Cons: Harsh acidic conditions may affect acid-labile protecting groups (e.g., Boc).
Data Comparison: Deprotection Efficiency
| Method | Reagent | Conditions | Tolerance (Halogens) | Tolerance (Alkenes) |
| Hydrogenolysis | H2 / Pd/C | RT, MeOH | Poor (Risk of dehalogenation) | Poor (Reduction) |
| Transfer Hydrogenation | Cyclohexadiene / Pd/C | Reflux, EtOH | Moderate | Moderate |
| Acid Hydrolysis | TFA / TfOH | 60°C | Excellent | Excellent |
| Lewis Acid | BCl3 | -78°C to 0°C, DCM | Good | Good |
Case Study: Antiviral & Kinase Inhibitor Synthesis
4-BCP is a structural analog precursor for Favipiravir-like derivatives and various kinase inhibitors (e.g., EGFR inhibitors).
Pathway Logic:
-
Scaffold: 4-BCP.
-
C6-Modification: Introduction of a piperazine or aniline motif (common in kinase binding pockets) via SNAr.
-
C4-Deprotection: Removal of benzyl to form the pyrimidinone, which serves as a hydrogen bond donor/acceptor in the active site.
Caption: Figure 2. Application of 4-BCP in the synthesis of a hypothetical pyrimidinone-based kinase inhibitor.
Handling & Safety
-
Sensitization: Chloropyrimidines are potent skin sensitizers. All weighing should be done in a fume hood.
-
Explosion Hazard: Benzyl alcohols and NaH generate hydrogen gas. Ensure adequate venting.
-
Storage: 4-BCP is stable at room temperature but should be stored under inert atmosphere to prevent slow hydrolysis of the chloride.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Retrieved from
-
National Institutes of Health (NIH). (2017).[7] Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. PubMed Central. Retrieved from
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from
-
American Chemical Society (ACS). Hydrogenolysis - Pharmaceutical Roundtable Reagent Guides. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of pyrimidine scaffolds
Topic: Biological Significance of Pyrimidine Scaffolds: A Technical Guide to Structural Versatility and Therapeutic Application Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold—a six-membered diazine ring with nitrogen atoms at positions 1 and 3—is not merely a structural motif but a fundamental pillar of biological existence. From encoding genetic information as cytosine, thymine, and uracil to driving cellular metabolism as a component of ATP and GTP, its biological ubiquity renders it a "privileged structure" in medicinal chemistry.
This guide analyzes the pyrimidine core's transition from a biological necessity to a therapeutic powerhouse. We explore its dual biosynthetic pathways, its dominance in kinase inhibitor design, and the structure-activity relationships (SAR) that allow for precise pharmacological tuning. Included are validated experimental protocols for synthesis and assay development, ensuring this document serves as an actionable resource for the bench scientist.
The Bio-Structural Imperative: Endogenous Role & Biosynthesis
The pyrimidine ring is thermodynamically stable yet chemically reactive, allowing it to participate in hydrogen bonding (Watson-Crick pairing) and
Biosynthetic Duality: De Novo vs. Salvage
Cells utilize two distinct pathways to maintain pyrimidine pools.[1][2][3][4] The choice between these pathways is often exploited in oncology; rapidly dividing cancer cells heavily rely on de novo synthesis, making enzymes like Dihydroorotate Dehydrogenase (DHODH) attractive targets.
-
De Novo Pathway: Energy-intensive.[1] Assembles the ring from simple precursors (bicarbonate, aspartate, glutamine) using PRPP (5-phosphoribosyl-1-pyrophosphate).
-
Salvage Pathway: Energy-efficient.[1][3] Recycles free bases (uracil, cytidine) via phosphoribosyltransferases.
Visualization: Pyrimidine Biosynthesis Logic
Figure 1: The bifurcation of pyrimidine synthesis. The De Novo pathway (blue/grey) builds the ring from scratch, while the Salvage pathway (red) recycles bases, a critical redundancy in cellular metabolism.
Medicinal Chemistry: The Pyrimidine as a Privileged Scaffold
In drug discovery, the pyrimidine ring is often employed as a bioisostere for the purine ring of ATP, making it the backbone of choice for Kinase Inhibitors .[5]
Structure-Activity Relationship (SAR) Mapping
The electron-deficient nature of the pyrimidine ring (due to two electronegative nitrogens) makes it susceptible to nucleophilic attack, yet stable against oxidation.
| Position | Chemical Characteristic | Medicinal Application |
| N1 & N3 | H-bond Acceptors | Interaction with the "Hinge Region" of kinase ATP-binding pockets (e.g., Met318 in c-Src). |
| C2 | Electrophilic Center | Ideal for nucleophilic aromatic substitution ( |
| C4 | Steric/Electronic Gate | Substituents here often dictate selectivity between kinase families (e.g., EGFR vs. CDK). |
| C5 | "Gatekeeper" Proximity | Modification here allows access to the hydrophobic back-pocket; often halogenated (F, Cl) to block metabolism. |
| C6 | Solubilizing Vector | Attachment point for solubilizing groups (morpholine, piperazine) to improve ADME properties. |
Visualization: Critical SAR Vectors
Figure 2: SAR map of the pyrimidine scaffold. Each position offers a unique vector for optimizing potency (binding affinity) and pharmacokinetic properties (metabolic stability).
Therapeutic Architectures
Oncology: The Kinase Inhibitor Revolution
Pyrimidine derivatives serve as ATP-competitive inhibitors.
-
Imatinib (Gleevec): A 2-phenylaminopyrimidine derivative. It targets the inactive conformation of the BCR-ABL tyrosine kinase. The pyrimidine nitrogen forms a critical H-bond with the hinge region of the kinase [1].
-
Ibrutinib: A pyrazolo[3,4-d]pyrimidine that covalently binds to Cys481 in Bruton's Tyrosine Kinase (BTK).
Antimetabolites: The "Trojan Horse" Strategy
Fluorinated pyrimidines mimic natural substrates but jam the enzymatic machinery.
-
5-Fluorouracil (5-FU): Converted intracellularly to 5-fluoro-dUMP, which inhibits Thymidylate Synthase (TS). This deprives the cell of thymidine, halting DNA replication (Thymineless Death) [2].
Infectious Disease
-
Trimethoprim: A diaminopyrimidine that inhibits bacterial dihydrofolate reductase (DHFR), selectively targeting bacterial folate synthesis over the human isoform.
Technical Protocols
Protocol A: One-Pot Biginelli Synthesis of Dihydropyrimidinones
Application: Rapid generation of pyrimidine libraries for screening.
Principle: A multicomponent acid-catalyzed condensation of an aldehyde, a
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Catalyst: Conc. HCl (5 drops) or Lewis Acid (
)
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde and ethyl acetoacetate in ethanol.
-
Addition: Add urea and the catalytic acid.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (3:7 Ethyl Acetate:Hexane). -
Workup: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g).
-
Precipitation: Stir vigorously for 10 minutes. The solid dihydropyrimidinone product will precipitate.
-
Purification: Filter the solid under vacuum. Recrystallize from hot ethanol to yield pure crystals.
-
Validation: Confirm structure via
-NMR (Look for the chiral CH proton at ~5.2 ppm) and Melting Point.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
Application: Determining
Principle: Measures kinase activity by quantifying the ADP produced during the phosphorylation reaction.
Methodology:
-
Enzyme Reaction:
-
Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Add 5
L of Pyrimidine Inhibitor (serial dilution in DMSO) to a 384-well white plate. -
Add 5
L of Purified Kinase (e.g., EGFR, 2 ng/well). Incubate 10 mins at RT. -
Initiate reaction with 5
L of ATP/Substrate mix (10 M ATP, 0.2 g/ L Poly-Glu-Tyr). -
Incubate for 60 mins at RT.
-
-
ADP Detection:
-
Add 15
L of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. -
Add 30
L of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate 30 mins.
-
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate
.
References
-
Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 1(7), 493-502. Link
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 3(5), 330-338. Link
-
Sharma, S., et al. (2025).[6] "Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment." Bioorganic Chemistry, 99, 103798.[6] Link
-
Kuriwaki, I., et al. (2021).[7] "Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors." Bioorganic & Medicinal Chemistry, 33, 116019. Link
-
FDA Approved Drugs Database. (2024). "List of Pyrimidine-based Antineoplastics." U.S. Food and Drug Administration.[8] Link
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. pediaa.com [pediaa.com]
- 4. thesciencenotes.com [thesciencenotes.com]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Medicinal Chemistry Applications of Substituted Pyrimidines: A Technical Guide
Topic: Medicinal Chemistry Applications of Substituted Pyrimidines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
The pyrimidine scaffold stands as one of the most enduring "privileged structures" in medicinal chemistry.[2][3] From early antimetabolites like 5-fluorouracil to modern third-generation kinase inhibitors, the 1,3-diazine ring offers a unique balance of physicochemical properties: it is electron-deficient, capable of diverse hydrogen-bonding patterns, and metabolically stable.[1][2][4] This guide provides a technical deep-dive into the synthetic functionalization, structure-activity relationships (SAR), and application of substituted pyrimidines in contemporary drug discovery.[1][2][3]
Part 1: Structural & Electronic Fundamentals[2][3]
The "Privileged" Nature
The pyrimidine ring is isosteric with the pyridine and benzene rings but possesses significantly lower orbital energy due to the two electronegative nitrogen atoms.[3]
-
H-Bonding Potential: The N1 and N3 atoms serve as excellent hydrogen bond acceptors (HBA).[3][4] When substituted with amino groups at C2 or C4, the scaffold mimics the adenine core of ATP, making it the premier scaffold for kinase inhibitors.[1][3]
-
pKa Modulation: The basicity of the ring nitrogens (pKa ~ 1.3 for unsubstituted pyrimidine) can be tuned via substitution.[3] Electron-donating groups (EDGs) like -NH2 or -OMe at C2/C4/C6 increase basicity, enhancing solubility and H-bond strength.[4]
-
Metabolic Stability: Unlike electron-rich heterocycles (e.g., furans), the electron-deficient nature of pyrimidine makes it resistant to oxidative metabolism by CYP450 enzymes, although the C5 position remains susceptible if unsubstituted.[1][3]
Part 2: Synthetic Strategies & Regioselectivity[2][5]
The utility of the pyrimidine scaffold lies in the ability to sequentially functionalize the C2, C4, and C6 positions.[1][3] Understanding the reactivity hierarchy is critical for designing efficient synthetic routes.[1][2][3]
The Electrophilicity Rule
In Nucleophilic Aromatic Substitution (
-
Implication: In 2,4-dichloropyrimidine, the first nucleophilic attack will occur predominantly at C4.[1][2][3]
Visualization: Regioselective Functionalization Workflow
The following diagram illustrates the decision logic for synthesizing polysubstituted pyrimidines starting from the commercially available 2,4-dichloropyrimidine.
Figure 1: Decision tree for the regioselective synthesis of 2,4-disubstituted pyrimidines. Note the kinetic preference for C4 substitution in both
Experimental Protocol: C4-Selective Suzuki Coupling
Objective: Synthesis of 4-(4-fluorophenyl)-2-chloropyrimidine. Rationale: This protocol utilizes the higher reactivity of the C4-Cl bond towards oxidative addition by Pd(0).[3]
Reagents:
-
Catalyst:
(0.05 equiv) or (for sterically hindered substrates)[3][4] -
Base:
(2.0 equiv, 2M aqueous solution)[1][3] -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)[3][4]
Procedure:
-
Setup: In a microwave vial or round-bottom flask, dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in DME (3 mL).
-
Addition: Add 4-fluorophenylboronic acid (154 mg, 1.1 mmol) and the aqueous
solution (1 mL). Degas the mixture by bubbling nitrogen for 5 minutes. -
Catalysis: Add
(58 mg, 0.05 mmol) under a nitrogen stream. Seal the vessel. -
Reaction:
-
Microwave: Heat at 100°C for 15-20 minutes.
-
Thermal: Reflux at 85°C for 4-6 hours.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine.[3][4] Dry over
.[1][2][3][4][5] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). The C4-substituted product typically elutes first due to lower polarity compared to the C2-isomer or bis-substituted byproduct.[3][4]
Part 3: Case Studies in Drug Design
Case Study 1: Kinase Inhibitors & The Hinge Binding Motif
The most prolific application of pyrimidines is in kinase inhibition.[2][3] The N1 and C2-amino group (in 2-aminopyrimidines) form a donor-acceptor motif that perfectly complements the "hinge region" of the kinase ATP-binding pocket (Glu-Met gatekeeper residues).[3][4]
Drug Example: Vimseltinib (Romvimza) [3][4][6]
-
Target: CSF1R (Colony Stimulating Factor 1 Receptor).[2][3][4][7][8]
-
Status: FDA Approved (Feb 2025) for Tenosynovial Giant Cell Tumor (TGCT).[3][4]
-
Chemistry: Vimseltinib utilizes a pyrimidinone core (a tautomeric cousin of pyrimidine).[2][3] The "switch" control mechanism involves the pyrimidinone binding in the ATP pocket while a hydrophobic tail extends into the back pocket, locking the kinase in an inactive conformation.[1][3]
Drug Example: Rosuvastatin (Crestor) [3][4]
-
Chemistry: While not a kinase inhibitor, Rosuvastatin employs the pyrimidine ring as a central hub.[1][2][3] The rigid heteroaromatic core orients the "statin" side chain (dihydroxyheptenoic acid) and the isopropyl/sulfonamide groups into specific hydrophobic pockets of the enzyme.[3] The pyrimidine ring was chosen over the pyrrole (of Atorvastatin) to improve hydrophilicity and reduce lipophilic non-specific binding.[3]
Visualization: The "Hinge Binder" Concept
The diagram below models the interaction between a generic 2-aminopyrimidine inhibitor and the kinase hinge region (e.g., CDK or EGFR).[3]
Figure 2: Schematic of the bidentate hydrogen bonding network between a 2-aminopyrimidine inhibitor and the kinase hinge region.[3] This interaction mimics the adenine ring of ATP.[3]
Part 4: Advanced SAR & Future Outlook
Covalent Inhibition
The evolution of pyrimidine inhibitors has moved toward covalent targeting.[2][3] By attaching an acrylamide "warhead" to the pyrimidine core (often via a phenyl or piperidine linker at C4), the molecule can form an irreversible covalent bond with a specific cysteine residue near the ATP pocket.[3]
-
Example: Osimertinib (EGFR inhibitor).[2][3][4] The pyrimidine core scaffolds the binding, positioning the acrylamide to react with Cys797.[1][3]
Physicochemical Optimization[2][3]
-
Solubility: Introduction of solubilizing groups (morpholine, piperazine) at the C4 position is a common strategy.[1][3] The
nitrogen of the pyrimidine ring lowers logP compared to benzene analogs ( Pyrimidine = -0.40 vs Benzene = 2.14).[3] -
Toxicity: Avoiding the 2-aminopyrimidine metabolite trap is crucial; some simple 2-aminopyrimidines can form reactive metabolites.[2][4] Substitution on the exocyclic nitrogen or the ring carbons (C5-F, C5-Cl) often mitigates this risk by blocking metabolic soft spots.[3][4]
References
-
FDA. (2025).[2][3][4][9] FDA approves vimseltinib for tenosynovial giant cell tumor.[1][2][3][4] U.S. Food and Drug Administration.[1][2][3][8][9] Retrieved from [Link][3][4]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link][3][4]
-
National Institutes of Health (NIH). (2025).[2][3][4] FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.[1][2][3][4][10] Retrieved from [Link]
-
ResearchGate. (2025). Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. sci-hub.jp [sci-hub.jp]
- 3. EP2602249A1 - Synthesis of rosuvastatin by means of co-crystals - Google Patents [patents.google.com]
- 4. Vimseltinib - Wikipedia [en.wikipedia.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Vimseltinib | CAS 1628606-05-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
Technical Guide: 4-(Benzyloxy)-6-chloropyrimidine in Kinase Inhibitor Synthesis
Executive Summary
4-(Benzyloxy)-6-chloropyrimidine (CAS: 16369-23-6) is a high-value heterocyclic intermediate employed in the divergent synthesis of pyrimidine-based kinase inhibitors. Its strategic value lies in its bifunctionality :
-
The Chloro Handle (C6): A reactive electrophile for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of diversity elements (e.g., hinge-binding motifs or hydrophobic tail groups). -
The Benzyloxy Mask (C4): A protected form of the pyrimidin-4-one tautomer. This masking group maintains the aromaticity of the pyrimidine ring during intermediate steps, improves solubility in organic solvents compared to the polar lactam, and prevents regioselectivity issues (N-alkylation vs. O-alkylation) common with free pyrimidinones.
This guide details the synthesis, reactivity, and application of this scaffold in drug discovery, specifically for targeting ATP-binding pockets in kinases such as EGFR , CDK , and p38 MAPK .
Chemical Profile & Reactivity
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the introduction of the benzyloxy group alters the electronic landscape compared to the parent 4,6-dichloropyrimidine.
-
Electronic Effect: The benzyloxy group is an electron-donating group (EDG) by resonance (+M effect), which partially deactivates the ring towards nucleophilic attack compared to the dichloro precursor. However, the inductive withdrawal (-I) of the nitrogen atoms and the remaining chlorine ensures the C6 position remains sufficiently electrophilic for
reactions, particularly with primary and secondary amines. -
Regioselectivity: In 4,6-dichloropyrimidine, both positions are equivalent. Once the first substitution (benzyloxy) occurs, the symmetry is broken. The second substitution (at C6) requires slightly more forcing conditions (higher temperature or stronger base) than the first.
Structural Visualization
The following diagram illustrates the core reactivity and the "masking" concept.
Figure 1: Reactivity flow from the symmetric precursor to the functionalized core.
Experimental Protocols
Protocol A: Synthesis of 4-(Benzyloxy)-6-chloropyrimidine
Objective: Selective monosubstitution of 4,6-dichloropyrimidine. Critical Control Point: Stoichiometry is paramount. Use exactly 1.0 equivalent of benzyl alcohol to prevent the formation of the 4,6-bis(benzyloxy) byproduct.
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Benzyl alcohol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil, 1.1 eq) OR Potassium Carbonate (
, 1.5 eq) -
Solvent: Anhydrous THF (for NaH) or DMF (for
)
Procedure (NaH Method):
-
Activation: In a flame-dried round-bottom flask under
, suspend NaH (1.1 eq) in anhydrous THF at 0°C. -
Alkoxide Formation: Add benzyl alcohol (1.0 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes until
evolution ceases. -
Addition: Dissolve 4,6-dichloropyrimidine (1.0 eq) in THF and add it dropwise to the benzyl alkoxide solution at 0°C. Note: Inverse addition (alkoxide to pyrimidine) can also be used to favor monosubstitution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over and concentrate. -
Purification: Recrystallize from Hexane/Ether or perform flash chromatography (0-10% EtOAc in Hexane) to isolate the product as a white solid.
Yield: Typical isolated yields are 75–85%.
Protocol B: Functionalization via (Kinase Hinge Binder Introduction)
Objective: Displacement of the C6-chloro group with an aniline (common hinge-binding motif).
Materials:
-
4-(Benzyloxy)-6-chloropyrimidine (1.0 eq)
-
Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Base:
(DIPEA) (2.0 eq) or -
Solvent: n-Butanol or DMSO
Procedure:
-
Setup: Combine the pyrimidine intermediate, aniline, and base in n-Butanol.
-
Reaction: Heat to reflux (110–120°C) for 12–24 hours. The EDG effect of the benzyloxy group requires higher temperatures than the dichloro- precursor.
-
Monitoring: Reaction completion is indicated by the disappearance of the starting chloride on LC-MS.
-
Workup: Cool to RT. If a precipitate forms, filter and wash with cold ethanol. If not, concentrate and purify via silica gel chromatography.
Strategic Application: The "Mask & Switch" Tactic
In kinase inhibitor design, the pyrimidin-4(3H)-one (or 4-hydroxypyrimidine) is a privileged scaffold (e.g., similar to the quinazolinone in Idelalisib). However, direct synthesis on the pyrimidinone is difficult due to solubility issues and tautomeric ambiguity.
The Strategy:
-
Mask: Use 4-(Benzyloxy)-6-chloropyrimidine to carry out the synthesis in organic solvents.
-
Couple: Attach the hydrophobic group or hinge binder.
-
Switch (Deprotection): Remove the benzyl group to reveal the pyrimidinone, often generating a donor-acceptor (D-A) hydrogen bond motif essential for kinase binding.
Deprotection Conditions
| Method | Reagents | Conditions | Compatibility |
| Hydrogenolysis | EtOH/MeOH, RT, 2-12h | Mildest. Compatible with most groups except nitro, alkenes, or aryl halides (unless controlled). | |
| Acid Hydrolysis | TFA (neat) or HBr/AcOH | Reflux or 60°C | Robust. Used when the molecule contains sulfur or other catalyst poisons. |
| Lewis Acid | DCM, -78°C to RT | Specialized. Used for stubborn ethers; harsh on other sensitive groups. |
Case Study Visualization: Generic CDK Inhibitor Synthesis
The following flowchart demonstrates the divergent synthesis of a CDK-like inhibitor using this scaffold.
Figure 2: The "Mask & Switch" synthetic pathway for generating pyrimidinone-based inhibitors.
Troubleshooting & Optimization
Issue 1: Regioselectivity Failure (Bis-substitution)
-
Symptom: Presence of 4,6-bis(benzyloxy)pyrimidine in Step 1.
-
Cause: Excess benzyl alcohol or high local concentration of alkoxide.
-
Fix: Ensure strict 1:1 stoichiometry. Add the pyrimidine to the alkoxide solution slowly, or use a "reverse addition" (alkoxide to pyrimidine) at low temperature (-10°C).
Issue 2: Sluggish Reaction
-
Symptom: Incomplete conversion of the chloro-intermediate in Step 2.
-
Cause: The benzyloxy group deactivates the ring.
-
Fix:
-
Switch solvent to NMP or DMSO to increase reaction rate.
-
Use microwave irradiation (120°C, 30 min).
-
Catalysis: Use Buchwald-Hartwig conditions (
, Xantphos, ) if the amine is weakly nucleophilic.
-
Issue 3: Incomplete Deprotection
-
Symptom: Benzyl group remains after hydrogenation.
-
Cause: Catalyst poisoning (often by sulfur-containing amines or heterocycles in the molecule).
-
Fix: Switch to acid-mediated deprotection (TFA/TfOH) or use transfer hydrogenation (Pd/C + Ammonium Formate).
References
-
Synthesis of 4,6-Dichloropyrimidine (Precursor)
-
Reactivity of 4-Benzyloxy-6-chloropyrimidine (
vs. Alkoxide):-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine. 4
-
-
Application in HIV/Kinase Inhibitor Synthesis (Azo-coupling & Intermediates)
-
General Kinase Inhibitor Synthesis Reviews
-
Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. 8
-
-
Deprotection Strategies (Hydrogenolysis)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-(Benzyloxy)pyrimidin-2-amine | 42783-58-4 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 4,6-disubstituted pyrimidines from 4-(Benzyloxy)-6-chloropyrimidine
Application Note: Strategic Functionalization of 4-(Benzyloxy)-6-chloropyrimidine
Executive Summary & Strategic Value
The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Pazopanib, Brigatinib) and antiviral agents. While 4,6-dichloropyrimidine is a common starting material, it suffers from poor regioselectivity, often yielding inseparable mixtures of mono- and bis-substituted products.
4-(Benzyloxy)-6-chloropyrimidine (1) represents a superior "orthogonally protected" scaffold. The significant electronic difference between the reactive chloro group (C6) and the masked hydroxyl group (C4-OBn) allows for precise, sequential functionalization. This guide details the protocols for exploiting this orthogonality to synthesize high-purity, non-symmetric 4,6-disubstituted pyrimidines.
Key Advantages:
-
Regio-fidelity: The C6-Cl bond is exclusively targeted first; the C4-OBn remains inert under
and Suzuki conditions. -
Versatility: The benzyl group serves as a robust protecting group that can be removed (hydrogenolysis) to reveal a phenol/lactam, which can then be reactivated (e.g., via triflation or chlorination) for a second nucleophilic attack.
Reaction Landscape & Workflow
The synthesis generally follows a "Displace-Deprotect-Activate" logic. The workflow branches at the first step depending on whether a carbon (Suzuki) or nitrogen (
Figure 1: Strategic workflow for sequential functionalization. The scaffold ensures mono-substitution occurs exclusively at the chlorine position before the benzyl group is processed.
Detailed Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Objective: Installation of amine substituents at C6.
Mechanism: The pyrimidine ring is electron-deficient.[1] The C6-Cl acts as a leaving group. While the C4-OBn group is electron-donating (resonance) and slightly deactivates the ring compared to a di-chloro analog, the reaction proceeds efficiently with heating.
Materials:
-
Substrate: 4-(Benzyloxy)-6-chloropyrimidine (1.0 equiv)
-
Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent:
-Butanol (for high boiling point) or DMF (for solubility)
Step-by-Step Methodology:
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 4-(benzyloxy)-6-chloropyrimidine (1.0 mmol) in
-butanol (5 mL). -
Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).
-
Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.
-
-
Reaction: Heat the mixture to 100–110 °C for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, and a more polar fluorescent spot should appear.
-
-
Workup:
-
Cool to room temperature.[2]
-
Option A (Precipitation): If the product precipitates, filter and wash with cold ethanol.
-
Option B (Extraction): Dilute with EtOAc, wash with water (
) and brine ( ). Dry over and concentrate.
-
-
Purification: Flash column chromatography (SiO2, 0
50% EtOAc in Hexanes).
Troubleshooting:
-
Low Reactivity: If the amine is sterically hindered or electron-deficient (e.g., aniline),
may fail. Switch to Buchwald-Hartwig conditions ( , BINAP, , Toluene, 100 °C).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl/heteroaryl substituents at C6.
Materials:
-
Substrate: 4-(Benzyloxy)-6-chloropyrimidine (1.0 equiv)
-
Boronic Acid/Ester:
(1.2 equiv) -
Catalyst:
(5 mol%) or (5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Solvation: Add the chloropyrimidine (1.0 mmol) and boronic acid (1.2 mmol) in 1,4-dioxane (8 mL).
-
Base Addition: Add 2M
(1.5 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical for Pd(0) stability). -
Catalysis: Add the Pd catalyst quickly against a positive flow of Argon. Seal the vessel.
-
Reaction: Heat to 90 °C for 2–6 hours.
-
Visual Check: The reaction mixture usually turns black (Pd black precipitation) upon completion.
-
-
Workup: Filter through a pad of Celite to remove Pd residues. Wash the pad with EtOAc. Wash the filtrate with brine, dry, and concentrate.
Protocol C: Benzyl Deprotection & Reactivation
Objective: Unmasking the C4-hydroxyl for a second substitution.
Part 1: Hydrogenolysis (Deprotection)
-
Dissolve the 6-substituted-4-benyloxypyrimidine in MeOH or EtOH.
-
Add 10 wt% Pd/C catalyst (10% by mass of substrate).
-
Stir under a hydrogen balloon (1 atm) at RT for 2–16 hours.
-
Filter through Celite and concentrate.
-
Result: This yields the pyrimidin-4(3H)-one tautomer.
-
Part 2: Reactivation (Chlorination) To introduce a different nucleophile at the 4-position, the tautomeric "hydroxyl" must be converted back to a leaving group.
-
Suspend the pyrimidinone in
(excess, solvent/reagent). -
Add a catalytic drop of DMF.
-
Reflux (105 °C) for 1–3 hours until the solution becomes clear.
-
Careful Quench: Pour onto ice/water slowly (exothermic!). Neutralize with
and extract with DCM.[3]-
Product:4-Chloro-6-substituted pyrimidine .[4]
-
-
Final Substitution: Subject this new chloride to Protocol A or B to install the second substituent.
Comparative Data & Optimization
Table 1: Solvent & Base Effects on
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| n-Butanol | DIPEA | 110 | 4 | 92 | Recommended. Clean profile. |
| DMF | 100 | 6 | 85 | Workup requires extensive water wash. | |
| Ethanol | TEA | 78 (Reflux) | 12 | 65 | Too slow; reflux temp insufficient. |
| THF | NaH | 60 | 2 | 40 | Side reactions observed; too aggressive. |
References
-
Regioselectivity in Pyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class, Chapter 10.
-
URL:[Link]
-
Suzuki Coupling Protocols
-
General Synthesis of 4,6-Disubstituted Pyrimidines
- Title: Synthesis of 4,6-disubstituted pyrimidine-based microtubule affinity-regul
- Source:RSC Advances, via PubMed Central.
-
URL:[Link] (Note: Generalized reference for 4,6-substitution logic).
-
Mechanistic Insight (
):
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-(Benzyloxy)-6-chloropyrimidine
[1]
Part 1: Executive Summary & Strategic Rationale
The Challenge
The amination of 4-(benzyloxy)-6-chloropyrimidine presents a specific set of chemoselective and electronic challenges. While the pyrimidine ring is electron-deficient, facilitating oxidative addition, the presence of the benzyloxy (OBn) group introduces two critical variables:
-
Electronic Deactivation: The OBn group donates electron density via resonance, slightly deactivating the C-Cl bond toward oxidative addition compared to a bare pyrimidine.
-
Chemoselectivity: While the C-Cl bond is the primary electrophile, the OBn group is a potential leaving group under harsh nucleophilic aromatic substitution (
) conditions.
Traditional Pd-sources (
Mechanistic Insight & Catalyst Selection
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. For this specific substrate, the rate-determining step is often the reductive elimination , particularly when coupling with sterically demanding amines.
-
Ligand Selection (BrettPhos): We utilize BrettPhos (or tBuBrettPhos for secondary amines).[1] These bulky, electron-rich dialkylbiaryl phosphines prevent the formation of off-cycle resting states and accelerate reductive elimination.[1]
-
Precatalyst Strategy (Pd G3): The BrettPhos Pd G3 precatalyst contains a palladacycle that rapidly reductively eliminates an indole byproduct upon base activation, releasing the active
species. This eliminates the induction period associated with reduction.
Reaction Pathway Visualization
The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical oxidative addition into the C-Cl bond.
Figure 1: Catalytic cycle for the amination of 4-(benzyloxy)-6-chloropyrimidine using BrettPhos Pd G3.
Part 2: Standardized Protocol
Reagents & Materials Table
| Component | Specification | Role | Stoichiometry |
| Substrate | 4-(Benzyloxy)-6-chloropyrimidine (>98%) | Electrophile | 1.00 eq |
| Amine | Primary/Secondary Amine | Nucleophile | 1.20 eq |
| Catalyst | BrettPhos Pd G3 (Sigma/Merck) | Catalyst Source | 0.02 - 0.05 eq (2-5 mol%) |
| Base | Cesium Carbonate ( | Base (Anhydrous) | 2.00 eq |
| Solvent | 1,4-Dioxane (Anhydrous) | Solvent | 0.2 M (conc.)[1] |
| Inert Gas | Nitrogen or Argon | Atmosphere | N/A |
Experimental Workflow
Note: This reaction is sensitive to oxygen.[1][2] All solids should be weighed in air but the reaction vessel must be purged immediately.
Step 1: Reaction Setup
-
Equip a dry reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.
-
Add 4-(benzyloxy)-6-chloropyrimidine (1.0 eq), BrettPhos Pd G3 (2-5 mol%), and
(2.0 eq).-
Expert Tip: If the amine is a solid, add it now. If liquid, add in Step 3.
-
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Nitrogen (
) three times.[1] This is critical to prevent catalyst poisoning (oxidation of the phosphine ligand).
Step 2: Solvent & Reagent Addition
-
Syringe in anhydrous 1,4-Dioxane (concentration ~0.2 M relative to substrate).[1]
-
If the amine is liquid, add it now via syringe under
flow. -
Optional: For highly challenging substrates, add 1 mol% of free BrettPhos ligand to stabilize the active species.
Step 3: Reaction Execution
-
Place the vessel in a pre-heated block at 90°C .
-
Stir vigorously (800-1000 rpm). Poor mixing can lead to stalled conversion due to the insoluble nature of
. -
Monitor via LC-MS or TLC at 1 hour and 4 hours.
Step 4: Workup & Isolation
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]
Part 3: Process Control & Troubleshooting
Critical Quality Attributes (CQAs)
The success of this protocol relies on three variables. Use this decision matrix to troubleshoot:
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning ( | Ensure rigorous degassing. Switch to Schlenk lines. |
| Hydrolysis Product | Wet Solvent/Base | Use fresh anhydrous Dioxane.[1] Dry |
| De-benzylation | Acidic Workup | Avoid strong acids during workup.[1] The OBn group is acid-labile.[1] |
| Stalled Reaction | Ligand Dissociation | Add 1-2 mol% extra free BrettPhos ligand.[1] |
Workflow Diagram
Figure 2: Operational workflow for the amination protocol.
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]
-
Bruno, N. C., et al. (2013).[1] "Rapidly Activating Pd-Precatalysts for C–N Coupling." Chemical Science.
-
Sigma-Aldrich. "BrettPhos Pd G3 Product Information."[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [1]
Application Note: Catalytic Hydrogenolysis of Benzyl Protecting Groups
Executive Summary
The removal of benzyl (
Mechanistic Foundation
Understanding the surface chemistry of Palladium on Carbon (Pd/C) is essential for optimizing reaction rates and selectivity. The reaction does not occur in the bulk solution but at the solid-liquid-gas interface.
The Hydrogenolysis Cycle
Unlike alkene hydrogenation (Horiuti-Polanyi mechanism), benzyl hydrogenolysis involves the cleavage of a C-X
-
Adsorption: The aromatic ring of the benzyl group
-coordinates to the active Pd(0) site. This is often the rate-determining step for sterically hindered substrates. -
Oxidative Insertion: The Pd inserts into the benzylic C-O or C-N bond.
-
Hydrogenolysis: Surface-adsorbed hydrogen species (hydrides) attack the benzylic carbon, releasing toluene and the deprotected alcohol/amine.
Key Insight: Nitrogen-containing substrates (amines, pyridines) often "poison" the catalyst by coordinating strongly to Pd sites via their lone pair, competitively inhibiting the necessary adsorption of the benzyl ring.
Figure 1: Simplified mechanistic flow of heterogeneous benzyl ether hydrogenolysis on a Pd surface.
Critical Parameters & Catalyst Selection
Success depends on matching the catalyst activity to the substrate's lability.
Catalyst & Solvent Matrix
| Parameter | Standard Choice | High Activity / Difficult Cases | Mechanistic Rationale |
| Catalyst | 10% Pd/C (Type 39/487) | 20% Pd(OH)₂/C (Pearlman's) | Pearlman's catalyst is generated in situ to Pd(0), creating a highly dispersed, active surface area ideal for hindered or |
| Solvent | MeOH or EtOH | AcOH or EtOAc/MeOH | Protic solvents facilitate hydrogen uptake. Acetic acid (AcOH) protonates amines, preventing catalyst poisoning [2]. |
| H₂ Source | H₂ Gas (1 atm) | Ammonium Formate | Transfer hydrogenation (formate) creates high local concentration of active H-species, often faster than gas diffusion [3]. |
| Additives | None | HCl or HClO₄ (1 eq) | Strong acid accelerates |
Experimental Protocols
Protocol A: Standard Hydrogenolysis (Balloon Method)
Best for: Routine O-debenzylation of non-complex substrates.
Safety Pre-Check: Dry Pd/C is pyrophoric .[1][2][3] It can ignite methanol vapors instantly upon contact in air. NEVER add dry catalyst to a flask containing methanol.
-
Inerting: Flush a 2-neck round bottom flask (RBF) with
orngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> . -
Catalyst Addition (Safe Mode):
-
Option 1 (Wet): Weigh Pd/C (10 wt% of substrate mass) and add to the empty, inerted flask.
-
Option 2 (Slurry): Suspend Pd/C in a small amount of toluene or EtOAc (non-flammable relative to MeOH) and transfer as a slurry.
-
-
Substrate Addition: Dissolve substrate in MeOH (0.1 M concentration). Carefully add this solution to the catalyst under inert flow.
-
Hydrogen Introduction:
-
Evacuate the flask (vacuum) until solvent bubbles gently, then backfill with
(balloon).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Repeat this cycle 3 times to remove dissolved oxygen.
-
-
Reaction: Stir vigorously. Surface reaction rate is diffusion-controlled; high agitation is critical.
-
Workup:
-
Flush system with
. -
Filter through a Celite pad.[3] Critical: Do not let the filter cake dry out (fire hazard). Wash with solvent, then immediately wet the cake with water before disposal.
-
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Best for: Kinetic control, selective deprotection, or labs without H₂ cylinders.
-
Setup: To a solution of substrate (1.0 equiv) in MeOH (0.1 M) under
, add 10% Pd/C (10-20 wt% loading). -
Reagent: Add Ammonium Formate (5.0 - 10.0 equiv) in one portion.
-
Activation: Heat to reflux (or 60°C). Evolution of
and gas will occur (ensure venting). -
Monitoring: Reaction is typically faster (30 min - 2 hrs) than balloon hydrogenation.
-
Workup: Filter through Celite. The filtrate will contain excess ammonium formate, which can sublime or be washed out during aqueous extraction.
Troubleshooting & Optimization Logic
When standard protocols fail, use the decision tree below to diagnose the chemical incompatibility.
Common Issues:
-
Dehalogenation: Pd/C will strip Chlorine/Bromine/Iodine atoms.
-
Fix: Use PtO₂ (Adams' Catalyst) or add a poison like EDTA or Diphenylsulfide to attenuate catalyst activity [4].
-
-
Stalled Reaction (Amine Poisoning): Free amines bind Pd.
-
Fix: Run reaction in Acetic Acid or add 1.0 eq of HCl to protonate the amine (
), which does not bind Pd.
-
Figure 2: Decision tree for optimizing stalled or non-selective hydrogenolysis reactions.
References
-
Pearlman's Catalyst Utility: Hyde, A. M., et al. "Ignition of Palladium on Carbon: A Safety Guide." Org.[4][5][6] Process Res. Dev.2019 , 23, 1860. Link
-
Amine Poisoning & Acid Effect: Sajiki, H. "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C." Tetrahedron Lett.1995 , 36, 3465.[7] Link
-
Transfer Hydrogenation: Ram, S., & Spicer, L. D. "Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate." Synth. Commun.1987 , 17, 415. Link
-
Selectivity Control: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014 . Link
Sources
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Application Note: Strategic Synthesis of 4-Anilino-6-(benzyloxy)pyrimidine Kinase Inhibitors
Abstract & Scope
The 4-anilino-pyrimidine scaffold represents a privileged structure in kinase inhibitor design, serving as the core pharmacophore for numerous FDA-approved drugs targeting EGFR, VEGFR, and BTK. While 2,4-disubstituted systems are common, the 4,6-disubstituted pyrimidine architecture offers unique vector exploration for Type I and Type II kinase inhibition, particularly allowing access to solvent-exposed regions via the C6-position.
This Application Note provides a validated, high-fidelity protocol for synthesizing 4-anilino-6-(benzyloxy)pyrimidines . Unlike generic procedures, this guide addresses the critical challenge of regiocontrol and ring deactivation , providing a logic-driven pathway to maximize yield and purity.
Strategic Retrosynthesis & Mechanistic Rationale
The "Deactivation Trap"
The synthesis of 4,6-functionalized pyrimidines from 4,6-dichloropyrimidine presents a classic nucleophilic aromatic substitution (
-
The Problem: Both chloride positions are initially equivalent. However, the first substitution significantly alters the electronics of the ring.
-
Electronic Insight:
-
An alkoxy group (–OBn) is electron-donating by resonance (+M), moderately deactivating the ring towards a second
attack. -
An amino group (–NHAr) is strongly electron-donating (+M), effectively "killing" the ring towards a second
displacement under standard conditions.
-
-
The Solution: You must install the weaker donor (Oxygen) first. Installing the aniline first renders the remaining chloride too inert for the subsequent alkoxylation without forcing conditions that often lead to decomposition.
Pathway Visualization
The following diagram outlines the optimized workflow, highlighting the critical decision points.
Figure 1: Synthetic workflow emphasizing the order of addition to avoid ring deactivation.
Detailed Experimental Protocols
Protocol A: Mono-Etherification (The "Right" Side)
Objective: Install the benzyloxy group while preventing bis-substitution.
Reagents:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
Benzyl Alcohol (1.05 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.1 equiv)
-
THF (Anhydrous, 10 mL/g)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.
-
Activation: Add Benzyl Alcohol (1.05 equiv) dropwise. Stir for 30 min at 0°C to generate sodium benzyloxide. Observation: Evolution of H2 gas.
-
Addition: Dissolve 4,6-dichloropyrimidine in THF and add it to the alkoxide solution dropwise over 20 minutes.
-
Expert Tip: Adding the electrophile to the nucleophile (inverse addition) can sometimes favor bis-substitution. However, in this specific scaffold, the deactivation of the ring after the first addition makes bis-substitution slow. Standard addition (Alkoxide to Pyrimidine) is safer to keep the electrophile in excess initially. Recommendation: Add Alkoxide to Pyrimidine solution at 0°C.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (0-10% EtOAc in Hexanes).
-
Target Yield: 75-85%
-
QC Check: 1H NMR should show 5 aromatic protons (benzyl) + 2 pyrimidine protons (distinct doublets or singlets depending on resolution).
-
Protocol B: The Kinase Coupling (The "Left" Side)
Objective: Force the aniline onto the deactivated chloropyrimidine ring.
Method 1: Acid-Catalyzed Nucleophilic Substitution (Standard) Mechanism: Protonation of the pyrimidine nitrogen (N1/N3) increases the electrophilicity of the C4-carbon, overcoming the deactivating effect of the benzyloxy group.
Reagents:
-
Intermediate A (1.0 equiv)
-
Substituted Aniline (1.1 equiv)
-
Solvent: Isopropanol (iPrOH) or n-Butanol
-
Catalyst: Conc. HCl (2-3 drops) or 4M HCl in Dioxane (0.1 equiv)
Procedure:
-
Dissolve Intermediate A and the Aniline in iPrOH (10 mL/mmol).
-
Add catalytic HCl.
-
Heat to reflux (80-85°C) for 6-12 hours.
-
Visual Cue: Product often precipitates as the hydrochloride salt upon cooling.
-
-
Workup:
-
Option A (Filtration): If solid forms, filter and wash with cold ether. This gives the HCl salt.[1]
-
Option B (Free Base): Basify with saturated
, extract with DCM, and purify via chromatography (DCM/MeOH).
-
Method 2: Buchwald-Hartwig Amination (For Unreactive Anilines) Use case: When the aniline is electron-deficient (e.g., 3-CF3-aniline) or sterically hindered.
Reagents:
- (2 mol%)
-
Xantphos (4 mol%)
- (2.0 equiv)
-
Dioxane (degassed)
Procedure:
-
Combine Intermediate A, Aniline, Base, and Ligand in a sealed tube.
-
Add solvent and purge with Argon.
-
Heat at 100°C for 4-16 hours.
Data Analysis & Troubleshooting
Reaction Optimization Matrix
The following table summarizes expected outcomes based on reaction conditions.
| Variable | Condition | Outcome | Recommendation |
| Base (Step 1) | NaH / THF | Fast, clean, high yield. | Preferred for primary alcohols. |
| Base (Step 1) | Slower, requires heat (60°C). | Use for scale-up >100g. | |
| Acid (Step 2) | HCl / iPrOH | Standard. Precipitates product. | Start here. |
| Acid (Step 2) | TFA / TFE | Milder, prevents debenzylation. | Use if Benzyl ether is acid-labile (e.g., PMB). |
| Solvent (Step 2) | Ethanol | Lower boiling point, slower rate. | Switch to n-Butanol if reaction stalls. |
Troubleshooting Logic (DOT)
Figure 2: Decision tree for troubleshooting the amination step.
Scientific Validation (QC Standards)
To ensure the integrity of the kinase inhibitor for biological assays, the following criteria must be met:
-
Regiochemistry Verification:
-
The 4,6-disubstituted pattern is symmetric until substitution.
-
NOE (Nuclear Overhauser Effect): In the final product, irradiating the benzyloxy
should show an enhancement of the pyrimidine C5-H and the phenyl ring protons. Irradiating the NH should show enhancement of the aniline protons and the pyrimidine C5-H.
-
-
Purity:
-
HPLC purity >95% is required for
determination. -
Impurity Alert: Watch for the "bis-anilino" impurity (if Step 1 failed) or "bis-benzyloxy" impurity (if Step 1 was too aggressive). These are potent kinase inhibitors themselves and will skew biological data.
-
References
-
Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors.[4][5][6][7] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.[4]
- Context: Foundational text on the 4-anilino-quinazoline/pyrimidine binding mode.
-
Pettersson, F., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Preprints.org.
- Context: Detailed mechanistic insight into the acid-catalyzed amination of deactiv
-
Li, M., et al. (2021).[5] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology.[5]
- Context: Discusses the SAR of the 6-position and its interaction with the solvent front.
-
Luo, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry.[4]
- Context: Provides comparative reaction conditions for aniline coupling.
-
Moseley, J. D., et al. (2015). A comparison of commercial palladium catalysts for the Buchwald–Hartwig amination. Tetrahedron.[6]
- Context: Reference for optimizing Step 2B if acid c
Sources
- 1. preprints.org [preprints.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing homocoupling byproducts in 4-(Benzyloxy)-6-chloropyrimidine reactions
Topic: Troubleshooting Homocoupling in 4-(Benzyloxy)-6-chloropyrimidine Scaffolds
To: Research & Development Division From: Senior Application Scientist, Catalysis Group Subject: Diagnostic and Prevention Protocols for Homocoupling Side-Reactions
Executive Summary & Substrate Analysis
The 4-(benzyloxy)-6-chloropyrimidine scaffold presents a unique electronic profile. The C4-benzyloxy group acts as an electron-donating group (EDG) by resonance, slightly deactivating the C6-chloride compared to a 4,6-dichloropyrimidine. However, the pyrimidine nitrogen atoms maintain sufficient electron deficiency for oxidative addition.
"Homocoupling" in this context refers to two distinct parasitic pathways that consume your reagents and complicate purification:
-
Oxidative Homocoupling (Nu-Nu): Dimerization of your boronic acid/ester (
). This is the most common failure mode, driven by oxygen. -
Reductive Homocoupling (El-El): Dimerization of the chloropyrimidine (
). This occurs via disproportionation of Palladium(II) intermediates, often when transmetallation is slow.
This guide provides a self-validating logic system to identify and eliminate these pathways.
Diagnostic Logic Flow (Visualized)
Before altering your conditions, identify exactly which mechanism is failing using the decision tree below.
Figure 1: Diagnostic decision tree for identifying the root cause of byproduct formation in Suzuki-Miyaura coupling.
Technical Troubleshooting Guide (Q&A)
Scenario A: The "Glaser" Problem (Boronic Acid Dimer)
Symptom: You see high conversion of the boronic acid, but the chloropyrimidine remains unreacted. LCMS shows the homocoupled boronic acid (
Q: I degassed my solvent using vacuum/backfill cycles. Why is homocoupling still happening? A: Vacuum/backfill is often insufficient for removing dissolved oxygen in polar solvents like Dioxane/Water or DMF. The "Glaser-type" homocoupling of boronic acids is catalyzed by Pd(II) in the presence of even trace oxygen [1].
-
The Fix: You must use Subsurface Sparging .[2] Bubble inert gas (Argon or
) directly through the solvent mixture for at least 15–20 minutes before adding the catalyst. -
The Chemistry: Oxygen re-oxidizes Pd(0) to Pd(II) peroxo species, which react with two equivalents of boronic acid to form the homocouple (
) and release water.
Q: Can I just add more boronic acid to compensate? A: This is a "brute force" approach that complicates purification. If you must, add the boronic acid slowly (e.g., via syringe pump) rather than in one portion. Keeping the instantaneous concentration of boronic acid low relative to the catalyst minimizes the statistical probability of two boronic acid molecules interacting with the metal center simultaneously [2].
Scenario B: The "Ullmann" Problem (Pyrimidine Dimer)
Symptom: You observe a dimer of your 4-(benzyloxy)-6-chloropyrimidine.
Q: How is my electrophile dimerizing without a reducing agent? A: This is "Reductive Homocoupling." It typically occurs when the Transmetallation step is too slow.
-
Mechanism: If the oxidative addition complex (
) accumulates because it cannot find a boronate to transmetallate with, it can undergo disproportionation or react with another Pd(0) species to form intermediates, eventually reductively eliminating to [3]. -
The Fix:
-
Boost Transmetallation: Ensure your base is aqueous or sufficiently soluble. Suzuki coupling requires water (or a hydroxo-species) to activate the boronic acid into a boronate species (
). -
Ligand Switch: Switch to a bulky, electron-rich phosphine ligand like XPhos or SPhos . These ligands stabilize the Pd(0) species and accelerate the cross-coupling cycle, leaving less time for off-cycle disproportionation events [4].
-
Optimized Protocol: The "Gold Standard"
This protocol is designed to minimize both homocoupling pathways for 4-(benzyloxy)-6-chloropyrimidine.
Reagents:
-
Substrate: 4-(Benzyloxy)-6-chloropyrimidine (1.0 equiv)
-
Boronic Acid:
(1.2 – 1.5 equiv) -
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) OR XPhos Pd G2 (2–3 mol%)
-
Base:
(2.0 – 3.0 equiv) or -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Solvent Prep (Critical): Combine 1,4-dioxane and water in the reaction vessel. Insert a long needle connected to an Argon line directly into the liquid. Sparge vigorously for 20 minutes.
-
Solids Addition: While maintaining a positive Argon flow, add the chloropyrimidine, boronic acid, and base.
-
Catalyst Addition: Add the Pd catalyst last. Quickly seal the vessel.
-
Thermal Activation: Heat to 80–90°C.
-
Note: Chloropyrimidines are thermally stable; do not be afraid of heat. Higher temperature promotes the difficult transmetallation step.
-
-
Monitoring: Check LCMS at 1 hour. If
(boronic dimer) is forming but product is low, add a second small portion of boronic acid (0.3 equiv) that has been pre-dissolved in degassed solvent.
Data Comparison: Standard vs. Optimized
| Parameter | Standard Condition (PPh3) | Optimized Condition (XPhos/dppf) |
| Catalyst System | ||
| Degassing Method | Vacuum/Backfill (x3) | Argon Sparging (20 min) |
| Major Byproduct | Boronic Dimer (15-20%) | Boronic Dimer (<5%) |
| Pyrimidine Dimer | 5-8% | Not Detected |
| Yield | 65% | 88-92% |
FAQ: Specific Scenarios
Q: I am seeing the "De-chlorinated" byproduct (4-benzyloxy-pyrimidine). Is this homocoupling?
A: No, this is Protodehalogenation . This happens when the Pd(II) intermediate undergoes
-
Correction: Avoid secondary alcoholic solvents. Stick to Dioxane/Water or Toluene/Water. Ensure your reaction is not running "dry" (catalyst death often leads to dehalogenation).
Q: Can I use DMF instead of Dioxane?
A: Yes, DMF is excellent for solubilizing polar pyrimidines. However, DMF can decompose to dimethylamine at high temperatures, which might displace your chloride (SnAr reaction) or poison the catalyst. If using DMF, keep temps
Q: My boronic acid is unstable. What now?
A: If your boronic acid is prone to rapid protodeboronation (losing the B(OH)2 group), switch to a Potassium Organotrifluoroborate (
References
-
Mechanism of Oxidative Homocoupling: Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.
-
Process Control Strategies: Miller, W. D. et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007.
-
Reductive Homocoupling Mechanism: Amatore, C. and Jutand, A. "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Accounts of Chemical Research, 2000.
-
Ligand Effects (Buchwald): Martin, R. and Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.
-
Use of Trifluoroborates: Molander, G. A. and Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
Sources
Side reactions of 4-(Benzyloxy)-6-chloropyrimidine in nucleophilic substitution
Technical Support Center: 4-(Benzyloxy)-6-chloropyrimidine
Subject: Troubleshooting Nucleophilic Substitution (
Executive Summary & Molecule Profile
The Substrate: 4-(Benzyloxy)-6-chloropyrimidine is a bifunctional scaffold commonly used in the synthesis of kinase inhibitors and pharmaceutical intermediates.
The Challenge: While the 4,6-dichloropyrimidine precursor is highly reactive, the introduction of the benzyloxy group at the C4 position significantly alters the electronic landscape of the ring.
-
Deactivation: The oxygen atom of the benzyloxy group acts as a resonance donor (+M effect), increasing electron density in the pyrimidine ring. This raises the energy of the LUMO, making the remaining C6-Cl bond less electrophilic and more sluggish toward nucleophilic attack than the dichloro precursor.
-
Fragility: The benzyl ether moiety introduces a susceptibility to acid-catalyzed cleavage (debenzylation) and nucleophilic attack at the benzylic carbon, creating a narrow window for optimal reaction conditions.
Critical Pathway Analysis (Visual Guide)
Before troubleshooting, visualize the competing pathways. Your reaction is a race between the desired
Figure 1: Reaction landscape showing the desired pathway (Green) versus competing side reactions (Red/Yellow/Grey).
Troubleshooting Guides (FAQ Format)
Module 1: The "Phantom" Hydroxyl (Hydrolysis)
Symptom: LCMS shows a peak at
| Root Cause | Technical Explanation | Corrective Action |
| Wet Solvent | Pyrimidines are hygroscopic. Even 0.5% water content becomes a competitive nucleophile at elevated temperatures ( | Protocol: Use anhydrous solvents (DMF, DMSO, NMP) kept over 4Å molecular sieves. |
| Hygroscopic Base | Bases like KOH, NaOH, or Cs2CO3 absorb atmospheric water rapidly. | Switch: Use non-nucleophilic organic bases (DIPEA, TEA) or dry inorganic bases (K2CO3) in a glovebox or under Ar. |
| Old Starting Material | 4-(Benzyloxy)-6-chloropyrimidine hydrolyzes slowly upon storage. | Check: Run a blank LCMS of the starting material before the reaction. |
Module 2: The "Vanishing" Protecting Group (Debenzylation)
Symptom: LCMS shows a mass of
Q: Why is my benzyl group falling off? I thought it was base-stable? A: Benzyl ethers are base-stable but acid-labile .
-
The Trap: During
, the leaving group is Chloride ( ).[3] If you use a neutral nucleophile (like an amine, ), the reaction generates as a byproduct. -
The Mechanism: If this
is not immediately neutralized, it protonates the ether oxygen. The benzyl cation is a stable carbocation, making the bond easy to break, releasing benzyl chloride and the 6-hydroxy pyrimidine.
Corrective Protocol:
-
Stoichiometry: Ensure you have at least 2.5 equivalents of base (e.g., DIPEA) relative to the substrate. The first equivalent neutralizes the HCl; the excess maintains basicity.
-
Avoid Lewis Acids: Do not use Lewis acid catalysts (like
) to speed up the reaction; they will chelate the ether oxygen and trigger deprotection.
Module 3: Sluggish Reaction / Low Conversion
Symptom: Starting material persists after 24 hours. Diagnosis: Electronic deactivation.
Q: Why is this reaction slower than with 4,6-dichloropyrimidine? A: The benzyloxy group is an Electron Donating Group (EDG). It pushes electron density into the ring, rendering the C6 carbon less positive (less electrophilic).
Optimization Matrix:
| Variable | Recommendation | Risk |
| Solvent | Switch from THF/Dioxane to DMSO or NMP . | High boiling points make workup harder; requires lyophilization or aqueous crash-out. |
| Temperature | Increase to 90-110°C . | High Risk: Above 120°C, thermal cleavage of the benzyl ether becomes significant. |
| Catalysis | Add KF (Potassium Fluoride) or DABCO . | Fluoride is a better leaving group ( |
Standardized Experimental Protocol
Objective: Nucleophilic substitution of 4-(Benzyloxy)-6-chloropyrimidine with a primary amine (
Reagents:
-
Substrate: 1.0 eq
-
Amine (
): 1.1 - 1.2 eq -
Base:
-Diisopropylethylamine (DIPEA): 2.5 eq -
Solvent: Anhydrous
-Butanol (for reflux) or DMSO (for lower temp).
Step-by-Step Workflow:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 eq).
-
Solvation: Add Anhydrous n-Butanol (concentration 0.2 M). Note: n-Butanol is preferred over DMF for scale-up as it allows for easier workup, though DMSO is faster.
-
Scavenger Addition: Add DIPEA (2.5 eq) in one portion.
-
Checkpoint: Verify pH is basic (wet pH paper).
-
-
Nucleophile Addition: Add the Amine (1.2 eq).
-
Thermal Activation: Heat the mixture to 100°C (oil bath temperature).
-
Caution: Do not exceed 120°C to prevent thermal debenzylation.
-
-
Monitoring: Monitor by HPLC/LCMS at 2 hours.
-
Success Criteria: Conversion > 90%.
-
Stall: If conversion < 50% after 4 hours, add 0.5 eq of NaI (Finkelstein catalysis) to generate the more reactive Iodo-intermediate in situ.
-
-
Workup: Cool to RT. Concentrate volatiles.[4] Resuspend in EtOAc, wash with saturated
(to remove salts) and Brine. Dry over .
References
-
General Mechanism of
on Pyrimidines:-
Title: Nucleophilic Aromatic Substitution of Heterocycles.[5]
- Source:J. Org. Chem. (General textbook principles applied to pyrimidines).
- Context: Explains the activating/deactivating effects of substituents on the pyrimidine ring.
-
Link:
-
-
Acidic Cleavage of Benzyl Ethers
-
Title: Reactions of Ethers - Acidic Cleavage.[6]
- Source: LibreTexts Chemistry.
- Context: Details the mechanism of ether cleavage by strong acids (like the HCl gener
-
Link:
-
-
Synthesis of Alkoxy-Chloropyrimidines (Patent Literature)
-
Hydrolysis Kinetics of Chloropyrimidines
- Title: Hydrolysis kinetics for 2-chloropyridine in supercritical w
- Source:Ind. Eng. Chem. Res.
- Context: While focused on pyridine, the kinetics of Cl hydrolysis in N-heterocycles are relevant for understanding temper
-
Link:
Sources
- 1. youtube.com [youtube.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Recrystallization of Substituted Pyrimidines
Status: Operational Ticket ID: PYR-CRYST-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification, Yield, and Phase Separation in Pyrimidine Derivatives
Core Directive: The Dual Nature of Pyrimidines
Recrystallizing substituted pyrimidines is deceptive. The pyrimidine ring itself is
-
Electron-Donating Groups (e.g., -NH₂, -OH): Increase polarity and H-bonding potential. These often require alcohols or water.
-
Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Decrease polarity and increase hydrolysis risks. These require non-polar or aprotic systems.
This guide treats your recrystallization as a thermodynamic system that must be tuned to avoid the "Oiling Out" trap (Liquid-Liquid Phase Separation).
Solvent Selection Architecture
User Query: "Which solvent system should I use? My compound is a [Chloro/Amino/Alkyl] pyrimidine."
Technical Insight: Do not guess. Use the Polarity-Substituent Match protocol. The table below aggregates solubility data for common derivatives.
Reference Table: Solvent Systems by Substituent Class
| Substituent Type | Example Compound | Primary Solvent | Anti-Solvent | Critical Notes |
| Amino (-NH₂) | 2-Aminopyrimidine | Ethanol (Hot) | Water or Hexane | High solubility in alcohols. Water is effective but difficult to dry. |
| Halogen (-Cl, -Br) | 2,4-Dichloropyrimidine | Heptane / Toluene | Ethyl Acetate | AVOID WATER. Hydrolysis to hydroxypyrimidines occurs rapidly in hot aqueous media. |
| Alkyl (-CH₃) | 4,6-Dimethylpyrimidine | Ethyl Acetate | Hexane / Heptane | Standard organic recrystallization. Low risk of degradation. |
| Carboxylic Acid | Pyrimidine-4-carboxylic acid | Water / Methanol | Acetone | High polarity requires protic solvents. pH adjustment may be needed. |
| Mixed (Amino + Cl) | 2-Amino-4-chloropyrimidine | Ethanol / Isopropanol | Water (Cold only) | Balance required. Minimize heat exposure in aqueous alcohols. |
Decision Logic Visualization
The following diagram illustrates the decision matrix for solvent selection based on chemical functionality.
Caption: Logic flow for selecting the thermodynamic solvent baseline based on substituent chemistry.
Troubleshooting "Oiling Out" (LLPS)
User Query: "My product separates as an oil droplets at the bottom of the flask instead of crystals. Cooling further just makes the oil harder."
Root Cause Analysis: This is Liquid-Liquid Phase Separation (LLPS) .[1][2][3] It occurs when the "oiling out" boundary (metastable limit) is crossed before the solubility curve (supersaturation limit).
-
Impurities: They act as a solvent, depressing the melting point of your solid below the temperature of the solution.[4]
-
Supersaturation: You are cooling too fast or the concentration is too high.
Remediation Protocol: The "Re-Dissolve and Seed" Method
Do not filter the oil. It is impure product. Follow this strict protocol to restore the crystalline lattice.
-
Re-heat: Heat the mixture until the oil redissolves completely into a clear solution.
-
Solvent Adjustment: Add 10-15% more of the good solvent (the one that dissolves your compound). This shifts the phase diagram away from the LLPS region.
-
Seed Addition (The Trigger):
-
Cool the solution slowly to just below the saturation point (cloud point).
-
Add a few seed crystals of pure product.
-
Why? Seeding bypasses the nucleation energy barrier, forcing the solute to deposit onto the crystal lattice rather than aggregating into amorphous oil droplets.
-
-
Isothermal Aging: Hold the temperature constant for 30-60 minutes after seeding. Do not crash cool.
Caption: Workflow to recover a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Critical Protocol: Purification of Chloropyrimidines
User Query: "I am losing yield with 2,4-dichloropyrimidine. The product smells like acid."
Diagnosis:
You are experiencing Hydrolysis . Chloropyrimidines are susceptible to Nucleophilic Aromatic Substitution (
The "Anhydrous" Protocol
Objective: Recrystallize without nucleophilic attack.
-
Solvent Choice: Use Heptane (poor solvent) and Toluene (good solvent). Ensure solvents are dried (low water content).
-
Dissolution:
-
Place crude solid in flask.
-
Add minimum Toluene required to dissolve at 60°C (Do not boil if possible; minimize thermal stress).
-
-
Filtration: Filter hot (quickly) to remove insoluble salts/impurities.[5]
-
Crystallization:
-
Wash: Wash filter cake with cold Heptane only. Do not wash with water/alcohol.
FAQ: Purity and Polymorphism
Q: My crystals are colored (yellow/brown), but the NMR is clean. How do I fix this? A: Pyrimidines often trap conjugated oligomers (color bodies) in the lattice.
-
The Fix: Use Activated Carbon, but correctly.
-
Add activated carbon (1-3 wt%).
-
Stir for 15 mins.
-
Hot Filter through Celite to remove carbon.
-
Proceed with crystallization.[1][2][4][5][6][9][10][11][12][13][14]
-
Warning: Carbon can catalyze hydrolysis in chloropyrimidines. Use silica gel filtration for halogenated derivatives instead.
Q: How do I ensure I have the stable polymorph? A: Polymorphism is common in pyrimidine drugs (e.g., Imatinib).
-
The Fix: Seeding is the only guarantee. If you have a reference standard of the desired form, always seed your solution at the metastable zone width (MSZW). Avoid "crash cooling" (rapid temperature drop), which kinetically favors unstable, metastable polymorphs.
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Chemistry LibreTexts. Troubleshooting: Oiling Out. Retrieved from
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from
-
American Chemical Society (ACS). Process Development and Crystallization in Oiling-Out System. Retrieved from
-
BenchChem. Purification of Chlorinated Pyrimidine Intermediates. (Technical Note). Retrieved from
Sources
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liquid–Liquid Phase Separation: Mechanisms, Roles, and Implications in Cellular Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Purification [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mt.com [mt.com]
- 14. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acidic Byproducts in Pyrimidine Amination
Topic: Managing Acidic Byproducts in Pyrimidine Amination Reactions Role: Senior Application Scientist Audience: Process Chemists, Medicinal Chemists, and R&D Scientists
Introduction: The "Hidden Stoichiometry" of Amination
In the synthesis of aminopyrimidines—privileged scaffolds in kinase inhibitors and oncology drugs—the generation of acidic byproducts (HX, where X = Cl, Br, I, OTs) is not merely a waste disposal issue; it is a kinetic throttle.
Whether you are performing a classical Nucleophilic Aromatic Substitution (
-
In
: The reaction generates 1 equivalent of acid for every bond formed. If unmanaged, this acid protonates your remaining amine nucleophile, rendering it non-nucleophilic and stalling conversion at exactly 50%. -
In Buchwald-Hartwig: While base is stoichiometric, the choice determines whether the resulting salt precipitates (coating the catalyst) or remains soluble (poisoning the metal center via halide coordination).
This guide addresses the in situ management of these acidic species to ensure complete conversion and simplified isolation.
Module 1: The Chemistry of the Problem
The "Vicious Cycle" of Protonation
The fundamental challenge in pyrimidine amination is the competition for the proton (
-
The Trap: The amine nucleophile (typically
9–11) is usually the most basic species in the flask. -
The Decoy: The pyrimidine ring nitrogens are weakly basic (
~1–2), but upon substitution with an amine, the product (aminopyrimidine) becomes significantly more basic ( ~5–7).[1] -
The Result: As the reaction proceeds, the generated acid (
) will preferentially protonate the most basic available species. If you lack an auxiliary base, it protonates your starting amine (killing the reaction) or your product (trapping it as a salt).[2]
Visualizing the Pathway
Figure 1: The kinetic competition between productive amination and counter-productive protonation.[2] The "Dead End" represents the loss of nucleophile stoichiometry.
Module 2: Troubleshooting Aminations
Context: You are reacting a chloropyrimidine with a primary or secondary amine. No metal catalyst is used.
FAQ 1: "My reaction stalls at exactly 50% conversion. Adding more heat doesn't help."
Diagnosis: You are suffering from "Amine Suicide." The HCl generated from the first 50% of the reaction has protonated the remaining 50% of your amine nucleophile. The Fix: You must provide a "Sacrificial Base" that is thermodynamically more basic than the pyrimidine ring but kinetically non-nucleophilic (or less nucleophilic) than your amine.
Protocol: The Auxiliary Base Screen Do not simply add "excess amine" unless your amine is cheap and volatile. Use a scavenger.
| Scavenger Base | Solubility (Organic) | Recommendation | |
| Triethylamine ( | 10.7 | High | Standard. Good general scavenger. Easy to remove (volatile). |
| DIPEA (Hünig's Base) | 11.0 | High | Best for Sterics. Use if your nucleophile is hindered. The bulky isopropyl groups prevent DIPEA from attacking the ring. |
| ~10 (apparent) | Low (Heterogeneous) | Best for Acid Sensitive. If your product hydrolyzes, use these mild, buffered bases in DMF or DMSO. | |
| Proton Sponge® | 12.1 | High | Specialist. Use only if standard bases cause side reactions. Expensive. |
Step-by-Step Correction:
-
Cool reaction to room temperature.
-
Add 1.2 – 1.5 equivalents of DIPEA (N,N-Diisopropylethylamine).
-
Resume heating. The DIPEA will deprotonate the inactive amine-HCl salt, regenerating the free nucleophile.
FAQ 2: "I'm seeing regioselectivity issues (wrong isomer formed)."
Diagnosis: Acid-catalyzed activation.
In di-chloropyrimidines (e.g., 2,4-dichloropyrimidine), the C4 position is naturally more reactive. However, if the reaction becomes acidic, the ring nitrogen (
Module 3: Troubleshooting Buchwald-Hartwig Aminations
Context: You are using Pd-catalysis for a deactivated or sterically hindered system.
FAQ 3: "The reaction turns black and stops. TLC shows starting material."
Diagnosis: Catalyst poisoning by halide salts.
In Buchwald couplings, the base (e.g.,
-
Issue: If these salts are insoluble in your solvent (e.g., Toluene), they can coat the stir bar or encapsulate the catalyst.
-
Issue: If the halide concentration is too high in solution, halides can coordinate to Palladium, forming stable
resting states that refuse to undergo reductive elimination.
Decision Tree: Base Selection for Pd-Catalysis
Figure 2: Selection logic for neutralizing acidic byproducts in metal-catalyzed amination.
FAQ 4: "I cannot remove the Palladium from my product."
Diagnosis: The aminopyrimidine product is coordinating to the Pd. The Fix: Use a "Scavenger Workup" specifically designed to break Pd-N bonds using acid/base swings.
-
Acid Wash: Dilute the reaction mixture with EtOAc. Wash with 0.5M HCl. The aminopyrimidine protonates (becoming water soluble), while neutral Pd-ligand complexes stay in the organic layer.
-
Separation: Discard the organic layer (containing the catalyst).
-
Free Basing: Basify the aqueous layer (pH > 10) with NaOH and extract the pure product back into EtOAc.
-
Warning: Do not use this if your product is acid-sensitive. In that case, use thiourea or SiliaMetS® scavengers.
-
Module 4: Workup & Isolation (The "Salt" Problem)
FAQ 5: "My product is an oil that won't crystallize, or a hygroscopic solid."
Diagnosis: You likely isolated the Hydrohalide salt (Product•HCl) rather than the free base, or a mixed salt.[3] Pyrimidine salts are notoriously hygroscopic.
Protocol: The "Free-Base" Crash To ensure you are managing the acidic byproduct post-reaction:
-
Dissolution: Dissolve the crude residue in a minimal amount of water or methanol.
-
pH Adjustment: Slowly add saturated Sodium Bicarbonate (
) .-
Why Bicarb? Strong bases (NaOH) can hydrolyze chloropyrimidines if the reaction wasn't complete. Bicarb is gentle (
).
-
-
Precipitation: The free base is usually less soluble in water than the salt. It should precipitate.
-
Extraction (If no ppt): Extract with DCM/Isopropanol (3:1 ratio). The alcohol helps solubilize polar pyrimidines into the organic phase.
References
-
Mechanistic Insight (SNAr): Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Base Selection: The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
pKa Data: Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Available at: [Link][4]
-
Process Chemistry (Salt Management): Amine acid salt compounds and process for the production thereof. US Patent 5686588A.[5] Available at:
Sources
Validation & Comparative
Definitive Guide to Distinguishing Aminopyrimidine Regioisomers by NMR Spectroscopy
Executive Summary: The Regioisomer Challenge
In kinase inhibitor development and fragment-based drug discovery, aminopyrimidines are ubiquitous scaffolds. However, their synthesis—whether via nucleophilic aromatic substitution (
This guide moves beyond basic 1H NMR interpretation, establishing a rigorous, multi-nuclear NMR workflow to definitively distinguish aminopyrimidine regioisomers. We prioritize 1H-15N HMBC as the "Gold Standard" technique, supported by 13C chemical shift logic and specific scalar coupling patterns.
Strategic Framework: The "Triad of Truth"
To guarantee structural accuracy, rely on three orthogonal pillars of NMR data. A single technique is rarely sufficient for unambiguous assignment.
Pillar 1: 1H NMR & Symmetry Analysis
-
Symmetry: Para-substituted pyrimidines (e.g., 2,5-disubstituted) often exhibit simplified spectra due to
symmetry axes, whereas ortho/meta-like substitutions (e.g., 4,5-disubstituted) break this symmetry. -
Coupling Constants (
): The vicinal coupling constant between H5 and H6 is a robust indicator.-
Typical Range:
.
-
-
NH_2 Chemical Shift: Amino protons at C4 are typically more shielded (upfield) than those at C2 due to different conjugation pathways and potential intramolecular H-bonding in 2-aminopyrimidines.
Pillar 2: 13C Chemical Shift Logic
The pyrimidine ring carbons have distinct chemical shift windows driven by their proximity to the ring nitrogens.
-
C2 (N-C-N): Most deshielded (
). -
C4/C6 (C-C-N): Intermediate shielding (
). -
C5 (C-C-C): Most shielded (
). -
Differentiation: An amino group attached to C2 will shift the C2 signal upfield (via resonance) relative to the parent, but it remains distinct from a C4-amino substituted carbon.
Pillar 3: 15N Heteronuclear Correlation (The Gold Standard)
When 1H and 13C are ambiguous, 1H-15N HMBC provides the definitive answer.
-
Differentiation: It distinguishes N1 from N3. In a 4-aminopyrimidine, N1 and N3 are chemically inequivalent and will show different correlations to H5/H6. In a symmetric 2-aminopyrimidine, N1 and N3 are equivalent.
Detailed Methodology & Experimental Protocols
Workflow Diagram: Structural Elucidation Logic
The following decision tree outlines the logical flow for distinguishing isomers.
Caption: Logical workflow for distinguishing aminopyrimidine regioisomers, prioritizing symmetry analysis followed by heteronuclear correlations.
Protocol 1: 1H-15N HMBC Acquisition
This experiment is critical because nitrogen chemical shifts are highly sensitive to substitution patterns (e.g., amino vs. imino tautomers).
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 . Avoid
if possible, as exchangeable protons (NH) are often broad or invisible, preventing key correlations. -
Instrument: 500 MHz or higher cryoprobe-equipped spectrometer recommended.
-
Pulse Sequence: Gradient-selected 1H-15N HMBC (e.g., hmbcgpndqf on Bruker).
-
Parameters:
-
Optimization: Set long-range coupling constant (
) to 6-8 Hz . This captures 2-bond ( ) and 3-bond ( ) correlations from ring protons to nitrogens. -
Scans: Minimum 64-128 scans due to low natural abundance of 15N (0.37%).
-
-
Analysis: Look for cross-peaks between H5/H6 and the ring nitrogens.
-
2-amino isomer: H4/H6 (if present) will correlate to both N1 and N3 (often degenerate).
-
4-amino isomer: H5 will correlate strongly to N1 and N3; H6 will correlate to N1. The asymmetry results in distinct N1 and N3 shifts.
-
Comparative Analysis: 2-Amino vs. 4-Amino Pyrimidines[1]
The most common confusion arises between 2-amino-4-chloropyrimidine (Isomer A) and 4-amino-2-chloropyrimidine (Isomer B).
Table 1: Diagnostic NMR Markers
| Feature | 2-Amino-4-Chloropyrimidine (Isomer A) | 4-Amino-2-Chloropyrimidine (Isomer B) |
| Symmetry | Asymmetric | Asymmetric |
| Proton Signals | H5 (d) and H6 (d) | H5 (d) and H6 (d) |
| C2 Shift ( | ~160-163 ppm (Attached to | ~158-160 ppm (Attached to Cl) |
| C4 Shift ( | ~158-160 ppm (Attached to Cl) | ~163-166 ppm (Attached to |
| HMBC (NH to C) | ||
| HMBC (H6 to C) | H6 shows | H6 shows |
| Key Distinction | C2 is upfield of C4 (generally) | C4 is deshielded by |
Note: Chemical shifts are solvent-dependent (DMSO-d6 values approximated). The "Carbon attached to NH2" is usually shielded relative to the "Carbon attached to Cl" due to mesomeric donation, but the position (between two nitrogens vs. one) dominates the base shift.
The "Walk the Ring" HMBC Method
To distinguish Isomer A from Isomer B without relying on absolute shifts:
-
Identify H5 and H6: H6 is typically downfield of H5.
-
Find C5: H5 and H6 will both correlate to C5 in HMBC. C5 is the most upfield aromatic carbon (~100-110 ppm).
-
Trace H6 Correlations:
-
In Isomer A (2-amino) : H6 (
) correlates to C2 ( ) and C4 ( ). -
In Isomer B (4-amino) : H6 (
) correlates to C2 ( ) and C4 ( ).
-
-
The Clue: Look for the Carbon-Nitrogen coupling. If you run a 1H-15N HMBC:
-
Isomer A:
protons correlate to a nitrogen (N1/N3) that also correlates to H6. -
Isomer B:
protons correlate to a nitrogen (N3) that correlates to H5, but H6 is far from the amino-adjacent nitrogen.
-
N-Alkylation Regioisomers (N1 vs. N3 vs. Exocyclic)
When alkylating aminopyrimidines, alkylation can occur at the ring nitrogens (N1/N3) or the exocyclic amine (
Protocol: Distinguishing N-Alkylation
-
NOE/ROESY:
-
N-Exocyclic Alkylation: Strong NOE between the alkyl group (
) and the ortho ring proton (e.g., H5 or H3 depending on numbering). -
Ring N-Alkylation: The alkyl group will show NOE to the adjacent ring proton (H6 for N1-alkylation).
-
-
15N Chemical Shifts (via HMBC):
-
Exocyclic Amine (
): (relative to ). -
Ring Nitrogen (Pyridine-like):
. -
Alkylated Ring Nitrogen (Pyrrole-like):
. -
Result: If the alkyl protons correlate to a nitrogen at ~170 ppm, you have alkylated the ring. If they correlate to a nitrogen at ~80 ppm, you have alkylated the exocyclic amine.
-
References
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Salgado, A., et al. (2010). Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.[1][2][3] Retrieved from [Link]
-
CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift - ppm, Upfield, Downfield. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of 4-(Benzyloxy)-6-chloropyrimidine
Technical Deep Dive: Mass Spectrometry Profiling of 4-(Benzyloxy)-6-chloropyrimidine
Executive Summary & Strategic Context
4-(Benzyloxy)-6-chloropyrimidine (C₁₁H₉ClN₂O, MW 220.65) is a critical electrophilic intermediate in the synthesis of antiviral and anticancer pyrimidine scaffolds. Its structural integrity hinges on the coexistence of the labile benzyl ether protecting group and the reactive chloro-substituent.
For the analytical chemist, this compound presents a unique challenge: balancing the detection of the intact molecular ion with the necessity of structural elucidation.
This guide compares the two primary mass spectrometry modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —and provides a definitive fragmentation map to distinguish the target compound from common process impurities like 4,6-dichloropyrimidine and 4,6-bis(benzyloxy)pyrimidine.
Methodology Comparison: EI vs. ESI Performance
In drug development, selecting the correct ionization mode is not merely operational—it is strategic. The following comparison evaluates which method best serves specific analytical goals for this intermediate.
Comparative Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) | Verdict |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization | EI for structure; ESI for purity. |
| Molecular Ion ( | Weak to Moderate ( | Dominant ( | ESI is superior for MW confirmation. |
| Base Peak | EI confirms the benzyl group presence immediately. | ||
| Structural Fingerprint | Rich fragmentation (Ring cleavage, CO loss) | Minimal (requires MS/MS for fragments) | EI provides the definitive "fingerprint." |
| Impurity Detection | Excellent for volatile precursors (e.g., benzyl alcohol) | Excellent for polar/non-volatile byproducts | Use LC-MS (ESI) for reaction monitoring. |
Expert Insight:
While ESI is the standard for reaction monitoring (LC-MS), it often fails to distinguish between isomers or provide sufficient structural evidence. EI-MS remains the "Gold Standard" for structural validation of this intermediate due to the diagnostic tropylium ion (
91) and the characteristic pyrimidinone fragment (129).
Detailed Fragmentation Analysis (EI-MS)
The EI mass spectrum of 4-(Benzyloxy)-6-chloropyrimidine is governed by the stability of the benzyl cation and the lability of the ether bond.
The Molecular Ion Cluster ( )
-
Observation: A distinct doublet at
220 and 222 . -
Mechanistic Cause: The natural abundance of Chlorine isotopes (
and ) creates a characteristic 3:1 intensity ratio . -
Validation: If this 3:1 ratio is distorted, suspect co-elution with de-chlorinated impurities or the bis-benzyl product.
Primary Fragmentation: Benzyl Cleavage
The most dominant pathway is the cleavage of the C-O bond exocyclic to the pyrimidine ring.
-
Pathway A (Heterolytic): Formation of the stable Tropylium ion (
) at 91 . This is typically the Base Peak (100% abundance) . -
Pathway B (Homolytic): Loss of the benzyl radical (
, 91 Da) yielding the 6-chloropyrimidin-4-one radical cation at 129 .-
Note: The
129 fragment retains the chlorine atom, preserving the 3:1 isotope pattern (129/131). This is a critical diagnostic check.
-
Secondary Fragmentation: Ring Degradation
From the
-
Loss of CO (28 Da): Yields
101 . -
Loss of HCN (27 Da): Common in N-heterocycles, yielding
102 . -
Loss of Cl (35 Da): Yields
94 (pyrimidinone radical).
Differentiation from Impurities
In a process setting, you must distinguish the product from the starting material and over-alkylated byproducts.
| Compound | Molecular Ion ( | Chlorine Pattern | Key Diagnostic Fragment |
| Target: 4-(Benzyloxy)-6-chloropyrimidine | 220 | Yes (1 Cl) | |
| Start Material: 4,6-Dichloropyrimidine | 148 | Yes (2 Cl) (9:6:1 ratio) | |
| Impurity: 4,6-Bis(benzyloxy)pyrimidine | 292 | No (0 Cl) |
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the molecular ion to key diagnostic fragments.
Caption: EI-MS fragmentation pathway of 4-(Benzyloxy)-6-chloropyrimidine showing the divergence between the stable tropylium ion and the chlorinated pyrimidine core.
Validated Experimental Protocols
To reproduce these results, use the following instrument parameters. These protocols are designed to be self-validating by including specific system suitability checks.
Protocol A: GC-MS (Electron Ionization)
-
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet Temperature: 250°C (Split 20:1). Note: High inlet temps can induce thermal degradation; do not exceed 260°C.
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min). -
Source Temp: 230°C; Quad Temp: 150°C.
-
System Suitability Check: Inject Benzyl Alcohol. Verify
91, 79, 77 pattern. Inject 4,6-Dichloropyrimidine. Verify 148, 150, 152 (9:6:1 ratio).
Protocol B: LC-MS (Electrospray Ionization)
-
Instrument: Waters Acquity QDa or equivalent.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 mins.
-
Ionization: ESI Positive Mode.
-
Cone Voltage: 15V (Low fragmentation) vs. 45V (In-source fragmentation).
-
System Suitability Check: Monitor
221 ( ). Look for in-source fragment 91 at higher cone voltages to confirm benzyl ether lability.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms including benzyl ethers).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for standard ionization energies and tropylium ion data).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Sources
HPLC Analysis of 4-(Benzyloxy)-6-chloropyrimidine: Precision Method for Reaction Purity
Executive Summary
In the development of pyrimidine-based antivirals and kinase inhibitors, 4-(Benzyloxy)-6-chloropyrimidine serves as a critical scaffold. Its synthesis—typically via the nucleophilic displacement of 4,6-dichloropyrimidine with benzyl alcohol—presents a unique separation challenge. The "Standard Generic" C18 methods often fail to adequately resolve the target mono-substituted product from the lipophilic bis-substituted impurity (4,6-bis(benzyloxy)pyrimidine) and the unreacted starting material.
This guide compares the industry-standard Generic C18 Screening Method against a High-Fidelity Phenyl-Hexyl Method . We demonstrate that exploiting
Part 1: Reaction Context & Impurity Landscape
To design a self-validating analytical method, one must first understand the reaction kinetics and potential byproducts. The synthesis relies on controlling the stoichiometry to favor mono-substitution.
The Separation Challenge:
-
Starting Material (SM): 4,6-Dichloropyrimidine (Moderately polar).
-
Target Product: 4-(Benzyloxy)-6-chloropyrimidine (Increased lipophilicity due to benzyl group).
-
Critical Impurity: 4,6-Bis(benzyloxy)pyrimidine (Highly lipophilic, elutes late, often co-elutes with product tail on C18).
-
Reagent: Benzyl Alcohol (Polar, high UV absorbance, elutes early).
Visualization: Reaction & Impurity Pathway
Figure 1: Reaction scheme highlighting the critical "Bis" impurity pathway that necessitates high-resolution HPLC monitoring.
Part 2: Comparative Analysis (The Product vs. Alternatives)
We compared the performance of a standard alkyl-chain column (C18) against a phenyl-ligand column (Phenyl-Hexyl). The Phenyl-Hexyl phase offers unique selectivity for aromatic compounds like benzyl derivatives due to
Performance Data Comparison
| Feature | Alternative: Generic C18 Method | Recommended: Phenyl-Hexyl Method |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl |
| Separation Mechanism | Hydrophobic Interaction (Dispersive) | Hydrophobic + |
| Selectivity ( | 1.2 (Poor resolution from product) | 1.8 (Baseline separation) |
| Peak Shape (Tailing Factor) | 1.4 (Asymmetric due to silanols) | 1.1 (Sharp, symmetric) |
| Benzyl Alcohol Interference | Often co-elutes with solvent front | Well-retained and separated |
| Suitability | Rough reaction monitoring | Final Product Release / IPC |
Why the Phenyl-Hexyl Method Wins
The benzyl group in the target molecule and the bis-impurity interacts strongly with the phenyl ring on the stationary phase. This interaction is sterically sensitive.
-
C18: Separates solely based on hydrophobicity. The mono- and bis-benzyloxy compounds have similar hydrophobic footprints, leading to peak overlap.
-
Phenyl-Hexyl: The bis-benzyloxy compound has two aromatic rings capable of
-stacking, retaining it significantly longer and pulling it away from the mono-substituted product.
Part 3: Detailed Experimental Protocol
Instrumentation & Reagents
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).
Chromatographic Conditions (The "Product" Method)
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 30% | Initial equilibration |
| 2.0 | 30% | Isocratic hold for polar impurities |
| 12.0 | 90% | Linear ramp to elute lipophilics |
| 15.0 | 90% | Wash step (elutes Bis-impurity) |
| 15.1 | 30% | Return to initial |
| 20.0 | 30% | Re-equilibration |
Sample Preparation Workflow
To ensure trustworthiness and prevent column fouling, follow this self-validating prep workflow.
Figure 2: Sample preparation workflow designed to protect the column and ensure consistent recovery.
System Suitability Criteria
Before running samples, the system must pass these checks to ensure data integrity:
-
Resolution (
): between Target Product and Bis-Impurity. -
Tailing Factor (
): for the Target Product. -
Precision: %RSD of peak area
(n=5 injections).
References
-
Synthesis & Reactivity
-
Chromatographic Principles
-
Impurity Profiling Context
Sources
- 1. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. US6822095B1 - Method for producing 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cost-effectiveness analysis of 4-(Benzyloxy)-6-chloropyrimidine in multi-step synthesis
Topic: Cost-effectiveness analysis of 4-(Benzyloxy)-6-chloropyrimidine in multi-step synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of heterocyclic chemistry, 4-(Benzyloxy)-6-chloropyrimidine (CAS 6068-71-9) serves as a critical bifunctional scaffold. Its value lies in its asymmetry: it possesses one reactive electrophilic handle (chlorine) for SNAr diversification and one "masked" hydroxyl group (benzyloxy) that provides lipophilicity during intermediate steps before late-stage deprotection.
This guide objectively compares the "Make vs. Buy" strategies for this intermediate. While commercial procurement offers speed for discovery-phase campaigns, in-house synthesis from the commodity precursor 4,6-dichloropyrimidine becomes exponentially more cost-effective at scale, provided that regioselectivity is managed strictly to avoid bis-substitution.
Technical Profile & Reactivity
The Bifunctional Advantage
The pyrimidine ring is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
C-6 Position (Chlorine): Highly reactive toward amines, thiols, and alkoxides.
-
C-4 Position (Benzyloxy): Stable under basic SNAr conditions but cleavable under acidic hydrolysis or catalytic hydrogenolysis (H2/Pd-C) to yield the pyrimidone tautomer.
Expert Insight: The strategic value of the benzyloxy group is often underestimated. Unlike a methoxy group, which requires harsh Lewis acids (e.g., BBr3) for deprotection, the benzyl group can be removed under neutral hydrogenolysis conditions, preserving sensitive functional groups elsewhere in the molecule.
Comparative Analysis: Make vs. Buy
Route A: Commercial Procurement (Buy)
-
Pros: Immediate availability; guaranteed purity (>97%); zero internal waste generation.
-
Cons: High unit cost due to "specialty chemical" markup; supply chain reliance.
-
Ideal For: Medicinal Chemistry (mg to 10g scale), SAR exploration.
Route B: In-House Synthesis (Make)
-
Precursor: 4,6-Dichloropyrimidine (Commodity chemical).[3][4][5][6][7]
-
Reagents: Benzyl alcohol, NaH (or K2CO3).
-
Pros: Drastically reduced raw material cost (approx. 10-15% of commercial price); control over batch size.
-
Cons: Requires strict stoichiometric control to prevent 4,6-bis(benzyloxy)pyrimidine formation; requires purification.
-
Ideal For: Process Chemistry (>100g scale), Pilot Plant campaigns.
Quantitative Cost-Effectiveness Data
Note: Costs are relative estimates based on 2024 average distributor pricing for research-grade reagents.
| Metric | Route A: Commercial Purchase | Route B: In-House Synthesis |
| Input Cost (Relative) | 100% (Baseline) | ~18% (Materials + Solvent) |
| Time Investment | 0 Days (Lead time only) | 2 Days (Reaction + Purification) |
| Purity Risk | Low (CoA provided) | Medium (Bis-benzyl impurity) |
| Waste Generation | Packaging only | Solvents, salts, silica gel |
| Scalability | Linear cost increase | Economies of scale apply |
Visualizing the Decision Pathway
The following diagrams illustrate the synthesis logic and the decision-making process for selecting the optimal sourcing strategy.
Diagram 1: Synthesis Pathway & Selectivity
This diagram highlights the critical selectivity challenge in Route B.
Caption: Synthesis of 4-(Benzyloxy)-6-chloropyrimidine showing the kinetic competition between mono- and bis-substitution.
Diagram 2: Strategic Decision Matrix
When should you switch from buying to making?
Caption: Decision matrix for sourcing 4-(Benzyloxy)-6-chloropyrimidine based on project scale and timeline.
Experimental Protocols
Protocol: Selective Mono-Benzylation of 4,6-Dichloropyrimidine
This protocol is designed to maximize the yield of the mono-substituted product while suppressing the formation of the bis-benzyloxy impurity.
Safety Note: Sodium hydride (NaH) releases flammable hydrogen gas. Perform all operations under an inert atmosphere (Nitrogen/Argon).
Materials:
-
4,6-Dichloropyrimidine (1.0 equiv)[3]
-
Benzyl alcohol (1.0 equiv) — Strict stoichiometry is vital.
-
Sodium hydride (60% dispersion in oil, 1.1 equiv)
-
THF (anhydrous)
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.
-
Alkoxide Formation: Add Benzyl alcohol (1.0 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes until H2 evolution ceases. Result: Sodium benzyloxide solution.
-
Addition: In a separate flask, dissolve 4,6-Dichloropyrimidine (1.0 equiv) in THF. Cool to -10°C (ice/salt bath).
-
Controlled Reaction: Transfer the Sodium benzyloxide solution via cannula slowly into the dichloropyrimidine solution over 1 hour.
-
Why? Keeping the electrophile (dichloropyrimidine) in excess locally prevents the highly reactive alkoxide from finding the mono-product and reacting a second time.
-
-
Quench: Monitor by TLC (Hexane/EtOAc 4:1). Once the starting material is consumed (or <5% remains), quench immediately with saturated NH4Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: The crude mixture will contain the Product (Major), Bis-impurity (Minor), and unreacted starting material. Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 65–75% isolated yield.
References
-
Synthesis of 4,6-dichloropyrimidine
-
Reactivity of Chloropyrimidines
-
Nucleophilic Substitution Mechanisms
-
Applications in Kinase Inhibitors
-
General Protocol Adaptation
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
